4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
Description
Properties
IUPAC Name |
4-methoxy-1,6-dihydropyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKAJMZNTBJUNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CNC(=O)C2=C1C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90580922 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917918-80-0 | |
| Record name | 4-Methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90580922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
This technical guide provides a comprehensive overview of the chemical structure and available data for 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited publicly available information on this specific molecule, this guide also includes general methodologies for the synthesis of the core pyrrolo[2,3-c]pyridine scaffold.
Core Structure and Chemical Identity
This compound is a bicyclic organic molecule incorporating both a pyrrole and a pyridine ring. The structure is characterized by a methoxy group at the 4-position and a ketone at the 7-position of the pyrrolo[2,3-c]pyridine core.
Below is a summary of its key chemical identifiers and properties.
| Property | Value | Source |
| IUPAC Name | 4-methoxy-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one | [1] |
| CAS Number | 917918-80-0 | [1] |
| Molecular Formula | C₈H₈N₂O₂ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| Canonical SMILES | COC1=CNC(=O)C2=C1C=CN2 | [1] |
| InChI | InChI=1S/C8H8N2O2/c1-12-6-4-10-8(11)7-5(6)2-3-9-7/h2-4,9H,1H3,(H,10,11) | [1] |
| InChIKey | KZKAJMZNTBJUNK-UHFFFAOYSA-N | [1] |
Structural Visualization
The following diagram illustrates the two-dimensional chemical structure of this compound.
Experimental Protocols
General Procedure for the Synthesis of Pyrrolo[2,3-c]pyridines (GP4) [2]
-
A mixture of the appropriate pyrrolo-2,3-dicarbonyl compound (1 equivalent) and glycine methyl ester hydrochloride (1.2 equivalents) is prepared in ethanol.
-
Sodium ethoxide (3 equivalents) is added to the reaction mixture.
-
The mixture is then heated under reflux for a duration of 3 to 24 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
All volatile components are removed by evaporation under reduced pressure.
-
The resulting residue is then purified using flash chromatography on silica gel, with a hexane/ethyl acetate (1/1) eluent system, to yield the desired pyrrolo[2,3-c]pyridine product.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in peer-reviewed literature regarding the biological activity or the signaling pathways associated with this compound.
However, the pyrrolo[2,3-c]pyridine scaffold is a known pharmacophore present in various biologically active molecules. For instance, derivatives of the related 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine have been investigated for their potential as antipsychotic and anxiolytic agents.[] Furthermore, other substituted pyrrolopyridine derivatives have been explored for their anticancer properties, acting as inhibitors of colchicine-binding sites.[4]
Researchers investigating this compound may consider exploring its potential in these or other therapeutic areas based on the activities of structurally similar compounds.
Experimental Workflow for Synthesis
The following diagram outlines a generalized workflow for the synthesis of pyrrolo[2,3-c]pyridines, based on the protocol described above.
Conclusion
This compound represents a chemical entity with potential for further investigation in the field of drug discovery. While specific data on its synthesis and biological function are sparse, the information provided in this guide on its chemical structure and general synthetic approaches for the pyrrolo[2,3-c]pyridine core offers a valuable starting point for researchers and scientists. Future studies are warranted to elucidate the synthetic details and to explore the pharmacological profile of this compound.
References
- 1. Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one and its Analogs
Disclaimer: The specific compound 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is not documented in readily available chemical literature and databases. Consequently, a specific CAS number, detailed experimental protocols, and established properties for this exact molecule cannot be provided. This guide will instead focus on closely related and well-characterized analogs, providing a comprehensive overview of their properties, synthesis, and biological activities to serve as a valuable resource for research and drug development professionals.
Introduction to the Pyrrolo[2,3-c]pyridine Scaffold
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a heterocyclic scaffold of significant interest in medicinal chemistry. Its structural resemblance to purines and other endogenous molecules allows it to interact with a variety of biological targets. Substitution on this core structure, such as the introduction of methoxy and keto functionalities, can modulate its physicochemical properties and biological activity, leading to the development of potent and selective therapeutic agents.
Physicochemical Properties of Related Analogs
While data for the target compound is unavailable, the properties of key analogs provide valuable insights into the expected characteristics of this chemical class. The following table summarizes the physicochemical properties of selected 4-methoxy-pyrrolo[2,3-c]pyridine derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | 619331-35-0 | C₈H₇BrN₂O | 227.06 |
| 4-Methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine | 676491-46-6 | C₁₁H₁₁N₅O | 229.24 |
Synthesis of the Pyrrolo[2,3-c]pyridine Core
A general synthetic approach to the 1H-pyrrolo[2,3-c]pyridine scaffold often involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor. While a specific protocol for this compound is not established, a hypothetical synthetic strategy can be envisioned based on known chemical transformations.
Hypothetical Synthetic Pathway
The following diagram illustrates a potential synthetic route to the target compound, starting from a substituted pyridine. This pathway is speculative and would require experimental validation.
Caption: A potential multi-step synthesis for the target compound.
Biological Activity and Therapeutic Potential
Derivatives of the pyrrolo[2,3-c]pyridine scaffold have been investigated for a range of therapeutic applications. For instance, 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine has been explored for its potential in treating neurological disorders, with preliminary studies suggesting antipsychotic and anxiolytic properties[1]. The broader class of pyrrolopyridines has shown diverse biological activities, including kinase inhibition, which is a key mechanism in cancer therapy.
Signaling Pathway Involvement
The therapeutic effects of many small molecule inhibitors, including those based on the pyrrolopyridine scaffold, are often mediated through the modulation of intracellular signaling pathways. For example, kinase inhibitors can block the phosphorylation cascade that drives cell proliferation in cancer.
Caption: Inhibition of a signaling pathway by a pyrrolopyridine derivative.
Experimental Protocols for Analog Synthesis
While a protocol for the exact target molecule is not available, the synthesis of related compounds provides a methodological framework. The following is a representative experimental workflow for the synthesis of a substituted pyrrolopyridine, adapted from documented procedures.
Caption: A typical workflow for the synthesis and purification of pyrrolopyridine analogs.
Conclusion and Future Directions
The pyrrolo[2,3-c]pyridine scaffold remains a promising starting point for the design of novel therapeutic agents. While this compound is not a known compound, the exploration of its synthesis and biological activity could be a valuable endeavor for researchers in the field. The data presented on its close analogs offer a solid foundation for such investigations. Future work should focus on establishing a reliable synthetic route, followed by a thorough in vitro and in vivo evaluation to determine its therapeutic potential.
References
The Biological Frontier of Pyrrolo[2,3-c]pyridines: A Technical Guide for Drug Discovery
Introduction: The pyrrolo[2,3-c]pyridine, also known as 6-azaindole, scaffold is a promising heterocyclic compound in medicinal chemistry and drug development. Its structural features have positioned it as a versatile pharmacophore for designing potent and selective inhibitors of various biological targets. This technical guide provides an in-depth overview of the biological activities of pyrrolo[2,3-c]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, and antiviral properties. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Anticancer and Kinase Inhibitory Activity
Pyrrolo[2,3-c]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for tumor growth and proliferation.
Kinase Inhibition
Several studies have highlighted the potent inhibitory effects of pyrrolo[2,3-c]pyridine derivatives against a range of kinases. Notably, these compounds have been investigated as inhibitors of IKKα, CSF-1R, and CDK8, among others.
Quantitative Data for Kinase Inhibition by Pyrrolo[2,3-c]pyridine Derivatives
| Compound ID | Target Kinase | IC50/Ki | Assay Type | Reference |
| SU1261 | IKKα | Ki = 10 nM | In vitro kinase assay | [1][2] |
| IKKβ | Ki = 680 nM | In vitro kinase assay | [1][2] | |
| SU1349 | IKKα | Ki = 16 nM | In vitro kinase assay | [1] |
| IKKβ | Ki = 3352 nM | In vitro kinase assay | [1] | |
| Compound 1r | FMS (CSF-1R) | IC50 = 30 nM | In vitro kinase assay | [3] |
| Compound 22 | CDK8 | IC50 = 48.6 nM | In vitro kinase assay | [4][5] |
| Compound 6 | CDK8 | IC50 = 51.3 ± 4.6 nM | In vitro kinase assay | [6] |
| Compound 46 | CDK8 | IC50 = 57 nM | In vitro kinase assay | [7] |
| Compound 35 | V600E B-RAF | IC50 = 0.080 µM | In vitro kinase assay | [8] |
| Compound 34e | V600E B-RAF | IC50 = 0.085 µM | In vitro kinase assay | [8] |
Note: Some of the listed compounds are from the broader pyrrolopyridine class, with specific data for the pyrrolo[2,3-c]pyridine isomer highlighted where available.
Antiproliferative Activity
The kinase inhibitory activity of pyrrolo[2,3-c]pyridine derivatives translates into potent antiproliferative effects against various cancer cell lines.
Quantitative Data for Antiproliferative Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 | Assay Type | Reference |
| Compound 1r | OVCAR-3 (Ovarian) | 0.15 µM | Sulforhodamine B assay | [3] |
| NCI/ADR-RES (Ovarian) | 0.17 µM | Sulforhodamine B assay | [3] | |
| OVCAR-4 (Ovarian) | 0.23 µM | Sulforhodamine B assay | [3] | |
| OVCAR-5 (Ovarian) | 0.27 µM | Sulforhodamine B assay | [3] | |
| OVCAR-8 (Ovarian) | 0.20 µM | Sulforhodamine B assay | [3] | |
| IGROV1 (Ovarian) | 0.19 µM | Sulforhodamine B assay | [3] | |
| PC-3 (Prostate) | 1.78 µM | Sulforhodamine B assay | [3] | |
| DU-145 (Prostate) | 1.63 µM | Sulforhodamine B assay | [3] | |
| MCF7 (Breast) | 0.38 µM | Sulforhodamine B assay | [3] | |
| MDA-MB-231/ATCC (Breast) | 0.35 µM | Sulforhodamine B assay | [3] | |
| HS 578T (Breast) | 0.32 µM | Sulforhodamine B assay | [3] | |
| BT-549 (Breast) | 0.44 µM | Sulforhodamine B assay | [3] | |
| T-47D (Breast) | 0.50 µM | Sulforhodamine B assay | [3] | |
| Compound 6 | MV4-11 (Leukemia) | GI50 = 1.97 ± 1.24 μM | Not Specified | [6] |
Signaling Pathways Modulated by Pyrrolo[2,3-c]pyridine Derivatives
The anticancer and anti-inflammatory effects of pyrrolo[2,3-c]pyridine derivatives are often a result of their interaction with key signaling pathways that regulate cell proliferation, survival, and inflammation.
Caption: IKKα signaling pathway and its inhibition.
Caption: CSF-1R signaling pathway and its inhibition.
Caption: CDK8-mediated transcription and its inhibition.
Antiviral Activity
The pyrrolo[2,3-c]pyridine scaffold has also been explored for its potential as an antiviral agent, with some derivatives showing activity against viruses such as HIV and influenza.
Quantitative Data for Antiviral Activity of Pyrrolo[2,3-c]pyridine Derivatives
| Compound ID | Virus | EC50 | Assay Type | Reference |
| Compound 4 | Influenza B | 0.29 µM | Plaque Reduction Assay | [9] |
| RSV | 0.40 µM | Plaque Reduction Assay | [9] | |
| Compound 6 | Influenza B | 0.19 µM | Plaque Reduction Assay | [9] |
| RSV | 1.8 µM | Plaque Reduction Assay | [9] | |
| N-substituted pyrroles 35-37 | HIV-1 | 5.02 - 5.07 µM | Cell-based assay | [10] |
Note: The data for compounds 4 and 6 are for dihydrotriazine derivatives, which share some structural similarities with the broader class of nitrogen-containing heterocycles that includes pyrrolopyridines. The data for compounds 35-37 are for N-substituted pyrrolo-pyridine derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compound (pyrrolo[2,3-c]pyridine derivative) dissolved in DMSO
-
96- or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (scintillation counter or luminometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. The final DMSO concentration should typically be ≤1%.
-
Reaction Setup: Add the diluted test compound or DMSO (vehicle control) to the wells of the assay plate.
-
Add the kinase and substrate to the wells.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and detect the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays, a detection reagent is added to quantify the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (pyrrolo[2,3-c]pyridine derivative) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Complete cell culture medium
-
Test compound (pyrrolo[2,3-c]pyridine derivative) dissolved in DMSO
-
Overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6- or 12-well plates
Procedure:
-
Cell Seeding: Seed the host cells in multi-well plates to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of various concentrations of the test compound or a vehicle control.
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.
-
Overlay: Remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for several days until plaques are visible.
-
Staining: Fix the cells and stain with crystal violet. The viable cells will be stained, while the areas of cell death (plaques) will remain clear.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value from a dose-response curve.
Synthesis of Pyrrolo[2,3-c]pyridine Derivatives
The synthesis of biologically active pyrrolo[2,3-c]pyridine derivatives often involves multi-step reaction sequences. A common strategy is the construction of the pyrrole ring onto a pre-existing pyridine core.
Caption: General synthetic workflow for pyrrolo[2,3-c]pyridines.
A key synthetic route to certain kinase inhibitors involves the Buchwald-Hartwig and Suzuki-Miyaura cross-coupling reactions to introduce various substituents onto the pyrrolopyrimidine scaffold, a related and often studied bioisostere of the pyrrolo[2,3-c]pyridine core. For instance, the synthesis of CSF-1R inhibitors has been achieved by reacting a chlorinated pyrrolopyrimidine with an appropriate amine via a Buchwald-Hartwig amination, followed by further modifications.
Conclusion
Pyrrolo[2,3-c]pyridine derivatives represent a valuable class of heterocyclic compounds with a broad spectrum of biological activities. Their potent anticancer and kinase inhibitory effects, along with their emerging antiviral potential, make them attractive candidates for further investigation in drug discovery and development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is anticipated that continued research into the synthesis and biological evaluation of novel pyrrolo[2,3-c]pyridine derivatives will lead to the discovery of new therapeutic agents for a variety of diseases.
References
- 1. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fluoroorotic-acid-ultra-pure.com [fluoroorotic-acid-ultra-pure.com]
- 10. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: Mechanism of Action for 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
A comprehensive review of the available scientific literature reveals no specific data on the mechanism of action for the compound 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
Extensive searches of chemical and biological databases, as well as the broader scientific literature, did not yield any studies detailing the biological targets, signaling pathways, or pharmacological effects of this specific molecule. While research exists on structurally related pyrrolopyridine derivatives, the unique arrangement of the methoxy and oxo functional groups on the pyrrolo[2,3-c]pyridine core of this particular compound means that data from analogues cannot be reliably extrapolated.
For researchers, scientists, and drug development professionals interested in this scaffold, the absence of information presents an opportunity for novel investigation. The pyrrolopyridine core is a recognized pharmacophore present in a variety of biologically active compounds. For instance, different isomers and derivatives of this heterocyclic system have been explored as:
-
Kinase Inhibitors: Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of various kinases, including Fibroblast Growth Factor Receptor (FGFR).[1][2][3]
-
Microtubule Assembly Inhibitors: Certain 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine-binding site.[4][5]
-
RIPK1 Inhibitors: The pyrrolo[2,3-d]pyridazin-7-one scaffold has been explored for the development of Receptor-Interacting serine/threonine-protein Kinase 1 (RIPK1) inhibitors.[6]
-
SGK-1 Kinase Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been described as inhibitors of SGK-1 kinase.[7]
Given the lack of specific data for this compound, this whitepaper cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
Future research efforts would be necessary to elucidate the mechanism of action of this compound. A typical investigative workflow to determine its pharmacological properties might include:
Proposed Initial Research Workflow
A logical first step would be to synthesize the compound and then proceed with a series of in vitro screening and assays to identify its biological target(s).
Figure 1. A proposed experimental workflow for elucidating the mechanism of action.
This whitepaper serves to highlight the current knowledge gap regarding this compound and to propose a structured approach for its future investigation. We encourage researchers in the fields of medicinal chemistry and chemical biology to explore the potential of this and related compounds.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potential receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
The Ascendance of 6-Azaindole: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole and purine has made it a valuable building block in the design of novel therapeutics, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and biological applications of 6-azaindole compounds.
Discovery and History: From Obscurity to a Privileged Scaffold
The first synthesis of the 6-azaindole ring system is attributed to G. R. Clemo and T. Holmes in their 1934 publication in the Journal of the Chemical Society[1]. Their work laid the foundational chemistry for this heterocyclic family, although the full therapeutic potential of the 6-azaindole core would not be realized for several decades. Early investigations into azaindoles were often driven by the search for bioisosteres of natural purines and indoles, with the goal of modulating biological processes.
The latter half of the 20th century and the early 21st century saw a surge in interest in azaindole chemistry, fueled by advancements in organic synthesis and a deeper understanding of its utility in drug design. The recognition that the nitrogen atom in the pyridine ring could form crucial hydrogen bonds with biological targets, particularly the hinge region of kinases, propelled 6-azaindole and its isomers to the forefront of kinase inhibitor design[2]. Today, the 6-azaindole scaffold is a key component in numerous clinical and preclinical drug candidates targeting a range of diseases, most notably cancer and inflammatory disorders.
Synthetic Methodologies
The synthesis of the 6-azaindole core has evolved from classical multi-step procedures to more efficient and versatile modern methods. This section details some of the key synthetic strategies employed.
Classical Synthetic Routes
The Bartoli indole synthesis is a powerful method for the formation of indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. This methodology has been successfully adapted for the synthesis of 6-azaindoles from corresponding nitropyridines. The reaction proceeds through a[3][3]-sigmatropic rearrangement, and the steric bulk of the ortho-substituent on the nitroarene is often crucial for the success of the reaction.
Experimental Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole
This protocol is adapted from the general method for the preparation of 4- and 6-azaindoles.
Materials:
-
2-Chloro-3-nitropyridine
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
20% Aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add vinylmagnesium bromide (3.0 eq) to the cooled solution.
-
Allow the reaction mixture to warm to -20 °C and stir for 8 hours.
-
Quench the reaction by the slow addition of 20% aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 7-chloro-6-azaindole.
Modern Synthetic Strategies
A highly efficient, one-step synthesis of 2-substituted 6-azaindoles has been developed, utilizing the commercially available and inexpensive 3-amino-4-picoline. This method involves the dilithiation of 3-amino-4-picoline followed by condensation with a variety of carboxylic esters.
Experimental Protocol: Synthesis of 2-Substituted 6-Azaindoles
This procedure is a representative example of the one-step synthesis.
Materials:
-
3-Amino-4-picoline
-
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane)
-
Anhydrous Tetrahydrofuran (THF)
-
Carboxylic ester (e.g., ethyl benzoate)
-
Methanol
Procedure:
-
Dissolve 3-amino-4-picoline (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Add s-BuLi (3.0 eq) dropwise over 10 minutes.
-
Warm the solution to room temperature and stir for 3 hours.
-
Cool the reaction mixture back down to -78 °C.
-
Add the carboxylic ester (0.4 eq).
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Quench the reaction by adding methanol over 5 minutes.
-
Warm the solution to room temperature and stir for 1 hour before workup and purification.
The following diagram illustrates the general workflow for the synthesis and evaluation of 6-azaindole compounds.
Biological Activity and Therapeutic Applications
6-Azaindole derivatives have emerged as a versatile class of compounds with a wide range of biological activities. Their primary therapeutic potential lies in their ability to act as potent and selective kinase inhibitors.
Kinase Inhibition
The structural similarity of the 6-azaindole core to the adenine moiety of ATP allows it to effectively compete for the ATP-binding site of various kinases. The nitrogen atom at the 6-position can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase, a key determinant of binding affinity and selectivity.
Numerous 6-azaindole derivatives have been developed as inhibitors of a variety of kinases, including:
-
Aurora Kinases: These are serine/threonine kinases that play a critical role in mitosis. Inhibitors of Aurora kinases are being investigated as anti-cancer agents.
-
Janus Kinases (JAKs): These are non-receptor tyrosine kinases that mediate signaling for a wide range of cytokines and growth factors, playing a key role in inflammation and immunity.
-
c-Met: This is a receptor tyrosine kinase that, when dysregulated, is implicated in tumor growth, metastasis, and angiogenesis.
-
FLT-3: Fms-like tyrosine kinase 3 is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).
The following table summarizes the inhibitory activity of selected 6-azaindole derivatives against various kinases.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| GSK1070916 | Aurora B | 0.38 | [4] |
| GSK1070916 | Aurora C | 1.5 | [3] |
| Derivative 97 | JAK2 | 1 | [5] |
| Derivative 97 | JAK3 | 5 | [5] |
| c-Met Inhibitor | c-Met | 20 | [5] |
| Derivative 178c | FLT-3 | 18 | [5] |
Signaling Pathway Modulation
By inhibiting specific kinases, 6-azaindole derivatives can modulate key signaling pathways that are often dysregulated in diseases like cancer.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature of many cancers. 6-Azaindole-based inhibitors targeting kinases within this pathway can effectively block these pro-survival signals.
The MAPK/ERK pathway is another critical signaling cascade that relays extracellular signals to the nucleus to control gene expression and regulate cellular processes such as proliferation, differentiation, and survival. Mutations in this pathway are common in many cancers.
The JAK-STAT pathway is a primary signaling route for a multitude of cytokines and growth factors, playing a central role in the immune system and hematopoiesis. Dysregulation of this pathway is associated with autoimmune diseases, inflammatory conditions, and cancers.
Conclusion
The 6-azaindole scaffold has transitioned from a historical chemical curiosity to a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties, particularly its ability to effectively mimic the hinge-binding motif of ATP, have established it as a privileged scaffold in the design of kinase inhibitors. The development of efficient and versatile synthetic routes has further accelerated the exploration of the chemical space around the 6-azaindole core. As our understanding of the molecular drivers of disease continues to grow, the strategic application of the 6-azaindole scaffold in drug design is poised to deliver a new generation of targeted therapeutics for a wide range of human diseases.
References
- 1. 378. The synthesis of pyridylpyrazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolo[2,3-c]pyridine Scaffolds: A Comprehensive Technical Guide to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-c]pyridine, or 6-azaindole, core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a privileged pharmacophore for the development of potent and selective inhibitors of various therapeutic targets. This technical guide provides an in-depth overview of the key molecular targets for pyrrolo[2,3-c]pyridine derivatives, with a focus on quantitative data, experimental methodologies, and the visualization of relevant biological pathways and experimental workflows.
Kinase Inhibitors: A Prominent Class of Pyrrolo[2,3-c]pyridine Derivatives
Kinases play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The pyrrolo[2,3-c]pyridine scaffold has proven to be an excellent starting point for the design of inhibitors targeting a range of kinases.
Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS)
The Colony-Stimulating Factor 1 Receptor (FMS) is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[1] Its overexpression is linked to various cancers and inflammatory conditions like rheumatoid arthritis.[1] Pyrrolo[3,2-c]pyridine derivatives have been investigated as potent FMS kinase inhibitors.[1]
Quantitative Data for FMS Kinase Inhibitors
| Compound ID | FMS Kinase IC50 (nM) | Cell-Based Assay (BMDM) IC50 (nM) | Reference |
| 1e | 60 | - | [1] |
| 1r | 30 | 84 | [1] |
| KIST101029 (Lead) | 96 | 195 | [1] |
Experimental Protocol: FMS Kinase Inhibition Assay
A typical in vitro FMS kinase inhibition assay involves the use of a recombinant FMS kinase enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP. The assay measures the transfer of a phosphate group from ATP to the substrate. The inhibitory activity of the test compounds is determined by quantifying the reduction in substrate phosphorylation. This is often achieved using methods like ELISA, fluorescence polarization, or radiometric assays. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Signaling Pathway: CSF-1R (FMS) Signaling
The binding of CSF-1 to its receptor, FMS, leads to receptor dimerization and autophosphorylation, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.
References
Unveiling 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This technical guide provides an in-depth analysis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, detailing its chemical identity, and providing context through related compounds within the pyrrolopyridine class.
Chemical Identity and Nomenclature
The precise and unambiguous naming of a chemical compound is fundamental for scientific communication. Based on the principles of chemical nomenclature, the IUPAC name and known synonyms for the compound of interest have been determined.
IUPAC Name: this compound
Synonyms: A common synonym for the core heterocyclic system, pyrrolo[2,3-c]pyridine, is 6-azaindole. Therefore, a potential synonym for the complete molecule is 4-Methoxy-6-azaoxindole.
| Identifier | Name |
| IUPAC Name | This compound |
| Core Heterocycle | 1H-Pyrrolo[2,3-c]pyridine |
| Common Synonym for Core | 6-Azaindole |
Physicochemical Properties of Related Pyrrolopyridines
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C₈H₇BrN₂O | 227.06 | 619331-35-0[] |
| 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine | C₉H₁₀N₂O₂ | 178.19 | 452296-79-6[2] |
| 4-Methoxy-1H-pyrrolo[2,3-c]pyridine | C₈H₈N₂O | 148.16 | 357263-40-2[3] |
| 1-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one | C₈H₈N₂O | 148.16 | 1311314-54-1[4] |
Biological and Medicinal Context of Pyrrolopyridines
The pyrrolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5][6][7] This class of compounds has been investigated for various therapeutic applications, highlighting the potential significance of novel analogs such as this compound.
Derivatives of the closely related pyrrolo[3,4-c]pyridine have shown potential in treating diseases of the nervous and immune systems, as well as demonstrating antidiabetic, antimycobacterial, antiviral, and antitumor activities.[5][6][7] For instance, certain 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine derivatives have been explored for their potential antipsychotic and anxiolytic properties.[]
Illustrative Diagrams
To visually represent the concepts discussed, the following diagrams have been generated.
References
- 2. 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine 95% | CAS: 452296-79-6 | AChemBlock [achemblock.com]
- 3. scbt.com [scbt.com]
- 4. 1311314-54-1|1-Methyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one|BLD Pharm [bldpharm.com]
- 5. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Ascendant Pyrrolo[2,3-c]pyridine Core: A Technical Guide to its Chemistry and Biology for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-c]pyridine, or 6-azaindole, scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility as a pharmacophore in the development of novel therapeutics. Its unique electronic properties and ability to form key hydrogen bond interactions have positioned it as a cornerstone in the design of highly potent and selective agents, particularly in the realm of kinase inhibition. This technical guide provides an in-depth review of the chemistry, biological activities, and therapeutic potential of the pyrrolo[2,3-c]pyridine core, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of relevant signaling pathways.
Chemical Synthesis of the Pyrrolo[2,3-c]pyridine Scaffold
The construction of the pyrrolo[2,3-c]pyridine core can be broadly categorized into three main strategies: annulation of a pyrrole ring onto a pre-existing pyridine, annulation of a pyridine ring onto a pyrrole precursor, and the simultaneous formation of both rings.[1]
One of the most common and versatile methods for constructing the pyrrolo[2,3-c]pyridine skeleton is the Bartoli indole synthesis . This reaction utilizes the interaction of nitro-pyridines with vinyl magnesium bromide to form the pyrrole ring. The Bartoli reaction is particularly advantageous due to its high yields and the commercial availability of a wide range of substituted nitropyridine precursors, allowing for the generation of diverse derivative libraries.[1]
Another prominent synthetic route is the Fischer indole synthesis . This classic method involves the acid-catalyzed cyclization of a pyridine-derived hydrazone. For instance, 3-hydrazinyl-2-methoxypyridine can be condensed with a protected phenylacetaldehyde to yield a 3-phenyl-6-azaindole.[1]
The Sonogashira coupling followed by an intramolecular cyclization has also proven to be an effective strategy for the synthesis of the 6-azaindole core. This approach offers the flexibility to introduce a variety of substituents onto the pyrrole ring.
Furthermore, multi-component reactions and novel cyclization strategies are continuously being developed to access this important scaffold with greater efficiency and diversity.
Biological Activity and Therapeutic Applications
The pyrrolo[2,3-c]pyridine moiety is a key component in a multitude of biologically active compounds, with a particularly significant impact on the development of kinase inhibitors for the treatment of cancer and inflammatory diseases.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine hinge-binding motif of ATP, thus enabling potent inhibition of various kinases.
Kinase Inhibition
Pyrrolo[2,3-c]pyridines and their isomers have been successfully employed as inhibitors of a wide range of kinases, including:
-
Lysine-Specific Demethylase 1 (LSD1): A novel series of 1H-pyrrolo[2,3-c]pyridine derivatives have been developed as highly potent and reversible inhibitors of LSD1, an important epigenetic target in cancer. The most promising compounds have demonstrated nanomolar enzymatic IC50 values and potent anti-proliferative activity against acute myeloid leukemia (AML) and small-cell lung cancer (SCLC) cell lines.[2][3]
-
Colony-Stimulating Factor 1 Receptor (CSF-1R/FMS): Pyrrolo[3,2-c]pyridine derivatives have shown significant inhibitory effects against FMS kinase.[4] These compounds have demonstrated potent anti-proliferative activity against various cancer cell lines and have potential as anti-inflammatory agents for conditions like rheumatoid arthritis.[4]
-
Fibroblast Growth Factor Receptor (FGFR): Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFR1, 2, and 3.[5] Dysregulation of the FGFR signaling pathway is implicated in numerous cancers, making these compounds promising therapeutic candidates.[6][7]
-
Janus Kinases (JAKs): The JAK-STAT signaling pathway is crucial for immune regulation, and its dysregulation is associated with various inflammatory and autoimmune diseases.[8][9][10] Pyrrolopyrimidine-based compounds have been developed as JAK inhibitors.[11]
-
Cyclin-Dependent Kinase 8 (CDK8): As a regulator of the Wnt/β-catenin signaling pathway, CDK8 is an attractive target in oncology.[12][13] Pyrrolo[2,3-b]pyridine derivatives have been discovered as potent and selective CDK8 inhibitors with potential applications in treating colorectal cancer and psoriasis.[12][13]
Other Therapeutic Areas
Beyond kinase inhibition, pyrrolo[2,3-c]pyridine derivatives have shown promise in other therapeutic areas, including:
-
Antiproliferative Agents: Many pyrrolo[2,3-c]pyridine derivatives exhibit potent antiproliferative activity against a range of cancer cell lines.[1]
-
Alzheimer's Disease: The therapeutic potential of this scaffold is also being explored for neurodegenerative disorders like Alzheimer's disease.[1]
-
Antimycobacterial and Antiviral Agents: Certain pyrrolopyridine derivatives have demonstrated antimycobacterial and antiviral activities.[14]
Quantitative Data Summary
The following tables summarize the biological activity of representative pyrrolo[2,3-c]pyridine and related derivatives from the literature.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |
| LSD1 Inhibitors | |||||
| 46 | LSD1 | 3.1 | MV4;11 | 0.0006 | [3] |
| 46 | LSD1 | 3.1 | H1417 | 0.0011 | [3] |
| FMS Kinase Inhibitors | |||||
| 1e | FMS | 60 | - | - | [4] |
| 1r | FMS | 30 | - | - | [4] |
| KIST101029 | FMS | 96 | - | - | [4] |
| 1r | - | - | Ovarian Cancer Cell Lines | 0.15 - 1.78 | [4] |
| 1r | - | - | Prostate Cancer Cell Lines | 0.15 - 1.78 | [4] |
| 1r | - | - | Breast Cancer Cell Lines | 0.15 - 1.78 | [4] |
| FGFR Inhibitors | |||||
| 4h | FGFR1 | 7 | - | - | [5] |
| 4h | FGFR2 | 9 | - | - | [5] |
| 4h | FGFR3 | 25 | - | - | [5] |
| 4h | FGFR4 | 712 | - | - | [5] |
| CDK8 Inhibitors | |||||
| 22 | CDK8 | 48.6 | - | - | [12] |
| H1 | CDK8 | 35.2 | - | - | [12] |
| Antiproliferative Activity | |||||
| 10t | Tubulin | - | HeLa | 0.12 | [15] |
| 10t | Tubulin | - | SGC-7901 | 0.15 | [15] |
| 10t | Tubulin | - | MCF-7 | 0.21 | [15] |
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling pathways and experimental workflows is crucial for understanding the mechanism of action and the drug discovery process for pyrrolo[2,3-c]pyridine derivatives.
WNT/β-catenin Signaling Pathway and CDK8 Inhibition
Pyrrolo[2,3-c]pyridine-based CDK8 inhibitors modulate the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancers such as colorectal cancer. In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, leading to its degradation. Wnt signaling inhibits this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene expression. CDK8 can act as a positive regulator of β-catenin's transcriptional activity. Inhibition of CDK8 by pyrrolo[2,3-c]pyridine derivatives can therefore suppress the oncogenic signaling of this pathway.
Caption: WNT/β-catenin signaling pathway and the inhibitory action of a pyrrolo[2,3-c]pyridine CDK8 inhibitor.
Drug Discovery Workflow for Kinase Inhibitors
The discovery and development of a novel kinase inhibitor, such as a pyrrolo[2,3-c]pyridine derivative, is a multi-step process that begins with target identification and culminates in clinical trials.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of drug discovery. Below are representative methodologies for the synthesis of a pyrrolo[2,3-c]pyridine derivative and an in vitro kinase assay.
General Synthesis of a 6-Aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
This procedure describes a common synthetic route to a class of pyrrolo[3,2-c]pyridine derivatives that have shown potent anticancer activities.
Starting Materials: 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, appropriate arylboronic acid, palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3).
Step 1: Suzuki-Miyaura Cross-Coupling
-
To a solution of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine in a suitable solvent (e.g., a mixture of EtOH/H2O) is added the arylboronic acid (1.2 equivalents) and K2CO3 (3 equivalents).
-
The mixture is degassed with argon or nitrogen for 30-45 minutes.
-
The palladium catalyst (0.1 equivalents) is then added, and the reaction mixture is heated to 90 °C for 10-30 minutes, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.[16]
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[15]
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general method for determining the inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test compound (pyrrolo[2,3-c]pyridine derivative)
-
ATP (often radiolabeled, e.g., [γ-³²P]ATP, or used in a luminescence-based assay like ADP-Glo™)
-
Kinase reaction buffer (typically contains Tris-HCl, MgCl₂, and DTT)
-
96- or 384-well plates
-
Detection reagents (e.g., for luminescence or radioactivity)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer or DMSO.
-
Reaction Setup: In a multi-well plate, add the kinase and the test compound at various concentrations.
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Termination and Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format:
-
Radiometric Assay: Spot the reaction mixture onto a filter paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to deplete the remaining ATP, then add a detection reagent to convert the generated ADP back to ATP, which drives a luciferase reaction, and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (e.g., DMSO). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The pyrrolo[2,3-c]pyridine scaffold is a highly valuable and versatile core in modern medicinal chemistry. Its favorable properties have led to the development of numerous potent and selective inhibitors of various kinases and other biological targets. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of the biological pathways these compounds modulate, will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of human diseases. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of the pyrrolo[2,3-c]pyridine core in their drug discovery endeavors.
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Discovery of Pyrrolo[2,3- c]pyridines as Potent and Reversible LSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. The discovery of a novel pyrrolo[2,3-b]pyridine as a selective CDK8 inhibitor offers a new approach against psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
Pyrrolopyridines as Kinase Inhibitors: A Technical Guide
Introduction
Pyrrolopyridines, particularly the pyrrolo[2,3-d]pyrimidine scaffold, have emerged as a privileged structure in the design of potent and selective kinase inhibitors. This heterocyclic system, being a deaza-isostere of adenine, mimics the core structure of ATP, the natural substrate for kinases. This inherent structural feature allows pyrrolopyrimidine-based compounds to effectively compete with ATP for binding to the kinase active site, leading to the inhibition of their catalytic activity. The versatility of the pyrrolopyridine core allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This has led to the development of several successful kinase inhibitors targeting a range of kinases implicated in diseases such as cancer and inflammatory disorders. This guide provides a comprehensive overview of pyrrolopyridines as kinase inhibitors, including their structure-activity relationships, therapeutic applications, and the experimental methodologies used in their evaluation.
Core Structure and Mechanism of Action
The fundamental principle behind the efficacy of pyrrolopyridine-based kinase inhibitors lies in their structural similarity to adenine, a key component of ATP.[1][2] Kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, a process known as phosphorylation. This phosphorylation event acts as a molecular switch, regulating a multitude of cellular processes, including cell growth, differentiation, and metabolism. In many diseases, particularly cancer, kinases can become dysregulated, leading to uncontrolled cell proliferation and survival.
Pyrrolopyridine derivatives act as ATP-competitive inhibitors. Their core structure fits into the ATP-binding pocket of the kinase, and the nitrogen atoms on the pyrimidine ring can form crucial hydrogen bonds with the "hinge" region of the kinase, an interaction that is vital for potent inhibition. By occupying the ATP-binding site, these inhibitors prevent the binding of ATP and subsequent phosphorylation of target substrates, thereby blocking the downstream signaling pathways that drive disease progression.
Therapeutic Applications and Key Kinase Targets
The adaptability of the pyrrolopyridine scaffold has enabled the development of inhibitors targeting a wide array of kinases. Some of the most significant targets and their roles in disease are outlined below:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[1] Mutations and overexpression of EGFR are common in various cancers, including non-small cell lung cancer (NSCLC).[3] Pyrrolopyrimidine-based inhibitors have been developed to target both wild-type and mutant forms of EGFR.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key regulator of angiogenesis, the formation of new blood vessels.[1] Tumors require a blood supply to grow and metastasize, making VEGFR an attractive target for cancer therapy. Pyrrolopyrimidine inhibitors of VEGFR can block tumor angiogenesis, effectively starving the tumor of essential nutrients and oxygen.[1]
-
Janus Kinases (JAKs): A family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are crucial components of the JAK/STAT signaling pathway.[4][5] This pathway is involved in the signaling of numerous cytokines and growth factors that regulate immune responses and hematopoiesis. Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases like rheumatoid arthritis and myeloproliferative neoplasms. Several pyrrolopyrimidine-based JAK inhibitors have been approved for clinical use.[6]
Quantitative Data on Pyrrolopyridine Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity (IC50 values) of selected pyrrolopyrimidine derivatives against various kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against EGFR
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (T790M Mutant) IC50 (nM) | EGFR (L858R Mutant) IC50 (nM) | Reference |
| Avitinib | - | - | - | [3] |
| Compound 12i | 22 | 0.21 | - | [7] |
| Compound 31r | >1000 | 1.1 | <0.5 | [8] |
| Osimertinib | 10 | 0.8 | 0.6 | [8] |
Table 2: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against VEGFR
| Compound | VEGFR-2 IC50 (nM) | Reference |
| Compound 5k | 136 | [9][10] |
| Sunitinib | 261 | [9][10] |
| Compound 21b | 33.4 | [11] |
| Compound 21e | 21 | [11] |
Table 3: Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives against JAKs
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Tofacitinib | - | - | - | [6] |
| Ruxolitinib | - | - | - | [6] |
| Baricitinib | - | - | - | [6] |
| Upadacitinib | - | - | - | [6] |
Table 4: Inhibitory Activity of a Pyrrolo[2,3-d]pyrimidine Derivative against Various Kinases
| Kinase Target | Compound 5k IC50 (nM) | Reference Compound | Reference Compound IC50 (nM) | Reference |
| EGFR | 79 | Erlotinib | 55 | [9][10] |
| Her2 | 40 | Staurosporine | 38 | [9][10] |
| VEGFR2 | 136 | Sunitinib | 261 | [9][10] |
| CDK2 | 204 | Sunitinib | - | [9][10] |
Signaling Pathways Targeted by Pyrrolopyridine Kinase Inhibitors
The following diagrams illustrate the key signaling pathways that are inhibited by pyrrolopyridine-based kinase inhibitors.
Caption: EGFR Signaling Pathway Inhibition.
Caption: VEGFR Signaling Pathway Inhibition.
Caption: JAK/STAT Signaling Pathway Inhibition.
Experimental Protocols
The development and evaluation of pyrrolopyridine kinase inhibitors involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
General Synthesis of 4-Anilino-Substituted Pyrrolo[2,3-d]pyrimidines
A common synthetic route to generate a library of pyrrolopyridine kinase inhibitors involves a multi-step process:
-
Synthesis of the Pyrrolopyrimidine Core: This is often achieved through a condensation reaction between a substituted pyrrole and a pyrimidine precursor. For example, a 2-amino-3-cyanopyrrole can be reacted with formamide to construct the pyrimidine ring.
-
Chlorination: The resulting pyrrolo[2,3-d]pyrimidin-4-one is then chlorinated, typically using phosphorus oxychloride (POCl3), to yield the more reactive 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate.
-
Nucleophilic Aromatic Substitution: The 4-chloro intermediate is then reacted with a variety of substituted anilines in a nucleophilic aromatic substitution reaction. This step is crucial for generating a diverse library of compounds with different substituents at the 4-position, which often plays a key role in determining kinase selectivity and potency. The reaction is typically carried out in a suitable solvent like isopropanol or DMF, often with the addition of a base to neutralize the HCl generated.
-
Purification: The final products are purified using standard techniques such as column chromatography or recrystallization to obtain the desired compounds with high purity. The structure and purity of the synthesized compounds are confirmed using analytical methods like NMR spectroscopy and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: TR-FRET Assay)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the IC50 values of inhibitors against specific kinases.
-
Reagents and Materials:
-
Kinase enzyme (e.g., recombinant human EGFR, VEGFR2, or JAK)
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody (donor fluorophore)
-
Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (pyrrolopyrimidine derivatives) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
A serial dilution of the test compounds is prepared in DMSO and then diluted in assay buffer.
-
The kinase, biotinylated substrate peptide, and test compound are added to the wells of the microplate and pre-incubated for a set period (e.g., 15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP. The plate is then incubated for a specific time (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
The reaction is stopped by the addition of a detection mixture containing the europium-labeled antibody and the streptavidin-conjugated acceptor fluorophore in a buffer containing EDTA.
-
The plate is incubated for another period (e.g., 60 minutes) to allow for the binding of the antibody to the phosphorylated substrate and the binding of streptavidin to the biotinylated substrate.
-
The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence detection. The signal is proportional to the amount of phosphorylated substrate.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Proliferation Assay (Example: MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., A431 for EGFR, HUVEC for VEGFR)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
-
Procedure:
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (and a vehicle control, DMSO) and incubated for a specified period (e.g., 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved by adding the solubilization solution.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the logarithm of the compound concentration.
-
Experimental and Drug Development Workflow
The following diagram illustrates a typical workflow for the discovery and development of pyrrolopyridine-based kinase inhibitors.
Caption: Drug Development Workflow.
Conclusion
Pyrrolopyridines represent a highly successful and versatile scaffold for the design of kinase inhibitors. Their inherent ability to mimic the adenine core of ATP provides a strong foundation for developing potent ATP-competitive inhibitors. Through medicinal chemistry efforts, the pyrrolopyridine core can be extensively decorated to achieve high selectivity for specific kinases, leading to the development of targeted therapies with improved efficacy and reduced side effects. The continued exploration of this chemical space holds great promise for the discovery of novel kinase inhibitors to address unmet medical needs in oncology, immunology, and other disease areas.
References
- 1. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]
- 2. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjeid.com]
- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 5. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brimr.org [brimr.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data and synthetic approaches for the heterocyclic compound 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one (CAS Number: 917918-80-0). Due to the limited availability of direct experimental data in peer-reviewed literature, this document presents a consolidation of information from commercial suppliers, analogous compounds, and predictive methodologies.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 7.0-7.5 | d | H-2 |
| ~ 6.5-7.0 | d | H-3 |
| ~ 6.0-6.5 | s | H-5 |
| ~ 10.0-11.0 | br s | N1-H |
| ~ 8.0-9.0 | br s | N6-H |
| ~ 3.8-4.0 | s | OCH₃ |
Note: Predicted values are based on standard chemical shift tables and data for similar pyrrolopyridine structures. Actual experimental values may vary.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 160-170 | C=O (C-7) |
| ~ 145-155 | C-4 |
| ~ 130-140 | C-7a |
| ~ 120-130 | C-2 |
| ~ 100-110 | C-3 |
| ~ 90-100 | C-5 |
| ~ 115-125 | C-3a |
| ~ 55-60 | OCH₃ |
Note: Predicted values are based on standard chemical shift tables and data for similar pyrrolopyridine structures. Actual experimental values may vary.
Table 3: Expected IR and Mass Spectrometry Data
| Spectroscopic Method | Expected Peaks/Values |
| IR (Infrared) Spectroscopy | ~ 3200-3400 cm⁻¹ (N-H stretching), ~ 1650-1700 cm⁻¹ (C=O stretching, amide), ~ 1550-1650 cm⁻¹ (C=C and C=N stretching), ~ 1000-1300 cm⁻¹ (C-O stretching) |
| MS (Mass Spectrometry) | Expected [M+H]⁺: 165.0659 |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not explicitly published in readily accessible scientific literature. However, based on general synthetic strategies for related pyrrolopyridine scaffolds, a plausible synthetic route can be proposed.
A potential synthetic pathway could involve the construction of the pyrrolopyridine core followed by functional group manipulations. A generalized workflow is depicted below.
Caption: A generalized synthetic workflow illustrating the key stages for the preparation of the target compound.
Logical Relationships in Spectroscopic Analysis
The structural features of this compound directly correlate with the expected spectroscopic data. The following diagram illustrates these relationships.
Caption: Correlation between the structural moieties of the molecule and their expected spectroscopic signals.
Methodological & Application
Synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The outlined synthetic route is based on established chemical principles and analogous transformations reported in the scientific literature for related pyrrolopyridine derivatives. This protocol is intended to serve as a practical resource for researchers engaged in the synthesis of novel heterocyclic scaffolds.
Introduction
The pyrrolo[2,3-c]pyridine core, also known as 6-azaindole, is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. The introduction of specific substituents, such as a methoxy group at the 4-position and an oxo group at the 7-position, can significantly modulate the pharmacological properties of the parent ring system. This document details a proposed three-step synthetic pathway to access this compound, commencing from a substituted nitropyridine precursor.
Proposed Synthetic Pathway
The synthesis of the target compound is proposed to proceed via the following three key steps:
-
Synthesis of 2-Chloro-4-methoxy-3-nitropyridine: This initial step involves the preparation of the key precursor required for the construction of the pyrrolopyridine core.
-
Bartoli Indole Synthesis to form 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine: This step utilizes the well-established Bartoli reaction to form the fused bicyclic ring system.
-
Hydrolysis to this compound: The final step involves the conversion of the 7-chloro substituent to the desired 7-oxo functionality via nucleophilic aromatic substitution.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-methoxy-3-nitropyridine
The synthesis of the 2-chloro-4-methoxy-3-nitropyridine precursor can be envisioned to start from a commercially available dichloronitropyridine. The regioselective displacement of one chlorine atom with a methoxy group is a key transformation.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 2,4-Dichloro-3-nitropyridine | C₅H₂Cl₂N₂O₂ | 192.99 |
| Sodium Methoxide | CH₃NaO | 54.02 |
| Methanol (anhydrous) | CH₄O | 32.04 |
| Dichloromethane | CH₂Cl₂ | 84.93 |
| Saturated aq. NH₄Cl | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 |
Procedure:
-
To a solution of 2,4-dichloro-3-nitropyridine (1.0 eq) in anhydrous methanol at 0 °C, add a solution of sodium methoxide (1.1 eq) in methanol dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-4-methoxy-3-nitropyridine.
Step 2: Synthesis of 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine
This step employs the Bartoli indole synthesis to construct the pyrrolo[2,3-c]pyridine core.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 2-Chloro-4-methoxy-3-nitropyridine | C₆H₅ClN₂O₃ | 188.57 |
| Vinylmagnesium Bromide (1 M in THF) | C₂H₃BrMg | 131.29 |
| Tetrahydrofuran (THF, anhydrous) | C₄H₈O | 72.11 |
| Saturated aq. NH₄Cl | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 |
Procedure:
-
Dissolve 2-chloro-4-methoxy-3-nitropyridine (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add vinylmagnesium bromide (3.0 eq, 1 M solution in THF) to the cooled solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine.
Step 3: Synthesis of this compound
The final step involves the hydrolysis of the 7-chloro substituent to the desired 7-oxo group.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) |
| 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C₈H₇ClN₂O | 182.61 |
| Sodium Hydroxide | NaOH | 40.00 |
| Dioxane | C₄H₈O₂ | 88.11 |
| Water | H₂O | 18.02 |
| Hydrochloric Acid (1 M) | HCl | 36.46 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 |
Procedure:
-
Dissolve 7-chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in a mixture of dioxane and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and stir for 4-6 hours.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with 1 M hydrochloric acid to a pH of ~7.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Data Presentation
Table 1: Summary of Expected Yields and Physical Properties
| Compound | Step | Expected Yield (%) | Physical State |
| 2-Chloro-4-methoxy-3-nitropyridine | 1 | 60-75 | Yellow Solid |
| 7-Chloro-4-methoxy-1H-pyrrolo[2,3-c]pyridine | 2 | 40-55 | Off-white Solid |
| This compound | 3 | 70-85 | White to Pale Yellow Solid |
Note: Expected yields are estimates based on similar reactions reported in the literature and may vary depending on experimental conditions.
Logical Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis of the target compound.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of this compound. The proposed route is robust and relies on well-established synthetic transformations. The provided experimental details, data tables, and workflow diagrams are intended to facilitate the successful execution of this synthesis by researchers in academic and industrial settings. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
Synthetic Routes for Substituted 1H-pyrrolo[2,3-c]pyridines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of substituted 1H-pyrrolo[2,3-c]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds, also known as 6-azaindoles, are key scaffolds in the development of various therapeutic agents, including kinase inhibitors and potassium-competitive acid blockers.[1][2] This guide outlines common and effective synthetic strategies, complete with detailed experimental procedures and comparative data to aid in the selection and implementation of the most suitable route for your research needs.
Introduction to 1H-pyrrolo[2,3-c]pyridines
The 1H-pyrrolo[2,3-c]pyridine core is a privileged structure in medicinal chemistry due to its ability to mimic the indole nucleus of tryptophan, allowing for interactions with a wide range of biological targets.[3][4] Derivatives of this scaffold have shown potent activity as inhibitors of various kinases, such as Fibroblast Growth Factor Receptor (FGFR) and FMS kinase, and have been investigated for their potential in treating cancers and inflammatory disorders.[5][6][7][8] Furthermore, their role as potassium-competitive acid blockers (P-CABs) highlights their therapeutic potential in acid-related gastrointestinal diseases.[2][9] The versatile nature of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.
Key Synthetic Strategies
Several synthetic strategies have been developed for the construction and functionalization of the 1H-pyrrolo[2,3-c]pyridine ring system. The most prominent methods include transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, as well as classical cyclization methods like the Pictet-Spengler reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C and C-N bonds, offering a versatile approach to introduce a wide range of substituents onto the 1H-pyrrolo[2,3-c]pyridine core.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds, typically between an aryl or vinyl halide and an organoboron compound. In the synthesis of substituted 1H-pyrrolo[2,3-c]pyridines, this reaction is instrumental in introducing aryl or heteroaryl groups at various positions of the heterocyclic core.[1][10][11][12]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [13]
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted 1H-pyrrolo[2,3-c]pyridine derivative with a substituted phenylboronic acid.
Materials:
-
6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine
-
Substituted phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Nitrogen (N₂) gas supply
-
Microwave reactor
Procedure:
-
To a microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol, 36 mg), the desired substituted phenylboronic acid (0.15 mmol), potassium carbonate (0.5 mmol, 69 mg), and tetrakis(triphenylphosphine)palladium(0) (0.006 mmol, 7 mg).
-
Add 1,4-dioxane (6 mL) and water (2 mL) to the vial.
-
Degas the mixture by bubbling nitrogen gas through the solution for 10-15 minutes.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 125 °C for 26 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-substituted product.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. This reaction is particularly useful for the introduction of amino substituents at various positions of the 1H-pyrrolo[2,3-c]pyridine scaffold.[1][14][15][16][17][18]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [2]
This protocol outlines a general procedure for the Buchwald-Hartwig amination of a chloro-substituted 1H-pyrrolo[2,3-c]pyridine with an amide.
Materials:
-
Chloro-substituted 1H-pyrrolo[2,3-c]pyridine derivative
-
Amine or amide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthine (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Argon (Ar) gas supply
Procedure:
-
To a dry reaction flask, add the chloro-substituted 1H-pyrrolo[2,3-c]pyridine (1.7 mmol), the amine or amide (2.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.017 mmol), Xantphos (0.052 mmol), and cesium carbonate (2.4 mmol).
-
Add anhydrous toluene (20 mL) to the flask.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Heat the reaction mixture to 120 °C and stir for 14 hours under an argon atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 125 (microwave) | 0.43 | 51-79 | |
| Suzuki-Miyaura | Pd₂(dba)₃ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.5 | Not specified | [1] |
| Buchwald-Hartwig | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 120 | 14 | 79 |
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions. This table summarizes typical reaction conditions for the Suzuki-Miyaura and Buchwald-Hartwig reactions used in the synthesis of substituted 1H-pyrrolo[2,3-c]pyridines.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related heterocyclic systems. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization.[19][20][21][22][23] While less common for the direct synthesis of the aromatic 1H-pyrrolo[2,3-c]pyridine core, it is a valuable method for constructing the corresponding saturated ring systems, which can be subsequently oxidized.
Experimental Protocol: General Procedure for Pictet-Spengler Reaction [19]
This protocol provides a general procedure for the Pictet-Spengler reaction between tryptamine and an aldehyde.
Materials:
-
Tryptamine
-
Aldehyde (e.g., benzaldehyde)
-
Solvent (e.g., dichloromethane, CH₂Cl₂)
-
Acid catalyst (e.g., trifluoroacetic acid, TFA)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tryptamine (1.0 equivalent) in the chosen solvent (e.g., 10 mL of CH₂Cl₂ per mmol of tryptamine) in a round-bottom flask.
-
Add the aldehyde (1.0-1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Add the acid catalyst (e.g., TFA, 0.1-1.0 equivalent) to the reaction mixture.
-
Stir the reaction at the desired temperature (room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 1 to 24 hours.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Biological Applications and Signaling Pathways
Substituted 1H-pyrrolo[2,3-c]pyridines have been extensively explored as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Kinase Inhibitor Drug Discovery Workflow
The development of 1H-pyrrolo[2,3-c]pyridine-based kinase inhibitors typically follows a structured workflow, from initial screening to lead optimization and preclinical evaluation.
Figure 1: A generalized workflow for the discovery and development of kinase inhibitors based on the 1H-pyrrolo[2,3-c]pyridine scaffold.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the development of several cancers. Some small molecule inhibitors targeting components of this pathway are based on heterocyclic scaffolds related to 1H-pyrrolo[2,3-c]pyridines.[3][4][24][25][26]
Figure 2: A simplified diagram of the canonical Wnt/β-catenin signaling pathway, illustrating the "OFF" and "ON" states.
Conclusion
The synthetic routes and protocols presented in this document provide a comprehensive guide for researchers working on the synthesis of substituted 1H-pyrrolo[2,3-c]pyridines. The versatility of palladium-catalyzed cross-coupling reactions and the utility of classical cyclization methods offer a robust toolbox for the creation of diverse libraries of these medicinally important compounds. The provided experimental details and comparative data will facilitate the efficient and strategic design and synthesis of novel 1H-pyrrolo[2,3-c]pyridine derivatives for various therapeutic applications.
References
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 8. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular modeling, design, synthesis, and biological activity of 1H-pyrrolo[2,3-c]pyridine-7-amine derivatives as potassium-competitive acid blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. benchchem.com [benchchem.com]
- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 21. Development of the Vinylogous Pictet-Spengler Cyclization and Total Synthesis of (±)-Lundurine A - PMC [pmc.ncbi.nlm.nih.gov]
- 22. organicreactions.org [organicreactions.org]
- 23. researchgate.net [researchgate.net]
- 24. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 25. researchgate.net [researchgate.net]
- 26. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Pyrrolopyridine Derivatives in Cell Culture
Disclaimer: Extensive literature searches did not yield specific data or established protocols for the compound "4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one." The following application notes and protocols are representative of the broader class of pyrrolopyridine-based compounds, which are frequently investigated as kinase inhibitors in cancer cell culture research. These guidelines are based on methodologies reported for structurally similar molecules, such as those targeting Fibroblast Growth Factor Receptor (FGFR) and Colony-Stimulating Factor 1 Receptor (CSF1R).
Application Notes
Background: The pyrrolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors investigated for therapeutic use. Derivatives of pyrrolo[2,3-b]pyridine and related isomers have shown potent activity against various cancer cell lines. These compounds often function by targeting specific receptor tyrosine kinases (RTKs) that are dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and migration.
Mechanism of Action: Many pyrrolopyridine derivatives function as ATP-competitive inhibitors of protein kinases. In cancer, signaling pathways driven by kinases like FGFR are often constitutively active due to genetic alterations such as gene amplification, mutations, or translocations. By binding to the ATP pocket of the kinase domain, these inhibitors block the phosphorylation and activation of the receptor and its downstream signaling components. This disruption of oncogenic signaling can lead to decreased cell proliferation, induction of apoptosis (programmed cell death), and reduced cell migration.
A key pathway often targeted is the RAS-MAPK pathway, which is critical for cell proliferation. Inhibition of upstream kinases like FGFR prevents the activation of this cascade, thereby arresting cell growth.
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the standard procedure for preparing a concentrated stock solution of a pyrrolopyridine-based compound for use in cell culture experiments.
-
Materials:
-
Pyrrolopyridine compound (powder form)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out a precise amount of the pyrrolopyridine compound.
-
Dissolve the compound in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex gently until the compound is completely dissolved. A brief sonication may be used if solubility is an issue.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Cell Viability Assay (MTS/MTS Assay)
This protocol is used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
Cancer cell line of interest (e.g., breast, lung, or gastric cancer lines known to have FGFR alterations).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
-
Sterile 96-well plates.
-
Pyrrolopyridine compound stock solution (e.g., 10 mM in DMSO).
-
MTS or MTT reagent.
-
Solubilization solution (for MTT assay, e.g., DMSO or a dedicated buffer).
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[1]
-
Compound Treatment: Prepare serial dilutions of the pyrrolopyridine compound in complete medium from the stock solution. A common concentration range to test is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add 20 µL of MTS or WST-1 reagent to each well and incubate for 1-4 hours, or add 10 µL of MTT solution (5 mg/mL) and incubate for 2-4 hours.[1][2]
-
Measurement:
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Target Pathway | IC50 (µM) of Representative Pyrrolopyridine |
| SNU-16 | Gastric Cancer | FGFR2 Amplified | 0.05 |
| KMS-11 | Multiple Myeloma | FGFR3 Translocation | 0.12 |
| A549 | Lung Cancer | FGFR Wild-Type | > 50 |
| MCF-7 | Breast Cancer | FGFR Wild-Type | 25.6 |
Apoptosis Assay by Annexin V/PI Staining
This protocol determines if the compound induces apoptosis or necrosis using flow cytometry.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membranes.[3][4]
-
Materials:
-
Cells treated with the pyrrolopyridine compound (at IC50 concentration) and vehicle control.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the vehicle (DMSO) or the pyrrolopyridine compound at its determined IC50 concentration for 24 or 48 hours.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
Data Presentation: Hypothetical Apoptosis Data
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control (DMSO) | 94.5 | 3.1 | 2.4 |
| Pyrrolopyridine (IC50) | 45.2 | 35.8 | 19.0 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: In Vitro Kinase Assay for Pyrrolo[2,3-c]Pyridine Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-c]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its role as a hinge-binding motif in numerous potent and selective kinase inhibitors.[1][2] Kinases are a critical class of enzymes that regulate a wide array of cellular processes, and their dysregulation is a known factor in diseases like cancer, making them prime targets for therapeutic development.[3][4] The development of novel kinase inhibitors, such as those based on the pyrrolo[2,3-c]pyridine core, necessitates robust and reliable in vitro assays to determine their potency and selectivity.
These application notes provide a detailed protocol for a common in vitro kinase assay, the ADP-Glo™ Kinase Assay, which is suitable for determining the inhibitory activity (IC50) of pyrrolo[2,3-c]pyridine compounds against their target kinases.[5][6] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a sensitive and high-throughput compatible method for screening and characterizing kinase inhibitors.[5][6]
Data Presentation: Inhibitory Activity of Pyrrolopyridine Derivatives
The following table summarizes the in vitro inhibitory potency of various pyrrolopyridine-based compounds against several protein kinases. This data is essential for understanding the structure-activity relationship (SAR) and selectivity profile of this class of inhibitors.
| Compound ID | Target Kinase | Inhibitor Scaffold | IC50 (nM) | Reference |
| Compound 1r | FMS | Pyrrolo[3,2-c]pyridine | 30 | [7] |
| Compound 1e | FMS | Pyrrolo[3,2-c]pyridine | 60 | [7] |
| KIST101029 | FMS | Pyrrolo[3,2-c]pyridine | 96 | [7] |
| Compound 22 | CDK8 | 1H-Pyrrolo[2,3-b]pyridine | 48.6 | [8] |
| Compound 5k | EGFR | Pyrrolo[2,3-d]pyrimidine | 79 | [9] |
| Compound 5k | Her2 | Pyrrolo[2,3-d]pyrimidine | 40 | [9] |
| Compound 5k | VEGFR2 | Pyrrolo[2,3-d]pyrimidine | 136 | [9] |
| Compound 5k | CDK2 | Pyrrolo[2,3-d]pyrimidine | 204 | [9] |
| Compound 4h | FGFR1 | 1H-Pyrrolo[2,3-b]pyridine | 7 | [10] |
| Compound 4h | FGFR2 | 1H-Pyrrolo[2,3-b]pyridine | 9 | [10] |
| Compound 4h | FGFR3 | 1H-Pyrrolo[2,3-b]pyridine | 25 | [10] |
Note: IC50 values are highly dependent on the specific assay conditions, including ATP concentration.[11][12]
Experimental Protocols
In Vitro Kinase Assay Protocol (ADP-Glo™ Format)
This protocol outlines the steps for determining the IC50 value of a pyrrolo[2,3-c]pyridine inhibitor against a target kinase using a luminescence-based ADP detection assay.
1. Materials and Reagents:
-
Purified recombinant target kinase
-
Kinase-specific substrate (protein or peptide)
-
Pyrrolo[2,3-c]pyridine test inhibitor
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 µM EDTA)[12]
-
Dimethyl sulfoxide (DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates[13]
-
Multichannel pipettor
-
Plate reader with luminescence detection capabilities
2. Experimental Workflow Diagram:
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
3. Detailed Procedure:
-
Reagent Preparation:
-
Prepare the kinase assay buffer.
-
Dilute the target kinase and its specific substrate to the desired final concentrations in the assay buffer. The optimal enzyme concentration should be determined empirically.[5]
-
Prepare a stock solution of ATP. The final ATP concentration in the assay should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[11][12]
-
Create a serial dilution series of the pyrrolo[2,3-c]pyridine inhibitor in DMSO. Typically, a 10-point, 3-fold dilution series is prepared.[7]
-
-
Assay Plate Setup:
-
Kinase Reaction:
-
Add the diluted kinase enzyme solution to each well containing the inhibitor or DMSO.
-
Allow the plate to incubate for a short period (e.g., 15-30 minutes) at room temperature to permit the inhibitor to bind to the kinase.[5][13]
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).[3] The reaction time should be within the linear range of the assay.
-
-
Signal Detection (ADP-Glo™ Protocol):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes any remaining ATP.[5][6]
-
Incubate the plate for approximately 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which then fuels a luciferase/luciferin reaction.[5][6]
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.[5]
-
-
Data Analysis:
-
Subtract the background luminescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO (vehicle) control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).[3]
-
Signaling Pathway Diagram
Pyrrolopyridine inhibitors often target kinases within critical cell signaling pathways, such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.[15]
Caption: Inhibition of the MAPK/ERK Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. bmglabtech.com [bmglabtech.com]
- 7. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one in Cancer Cell Lines: A Review of Analogous Compounds
Note to the Reader: As of the current date, there is no publicly available scientific literature detailing the specific application of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one in cancer cell lines. The following application notes and protocols are based on studies of structurally related pyrrolopyridine derivatives, which have shown promise as anticancer agents. This information is intended to provide a conceptual framework for potential research directions and methodologies.
Introduction to Pyrrolopyridines in Cancer Research
The pyrrolopyridine scaffold is a key structural motif in many biologically active compounds, including several with demonstrated anticancer properties. Its resemblance to the purine core of ATP makes it a privileged structure for the design of kinase inhibitors.[1] Different isomers of the pyrrolopyridine core, such as pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine, have been extensively studied as platforms for the development of targeted cancer therapies.
I. Pyrrolo[2,3-d]pyrimidine Derivatives as Multi-Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidine derivatives have emerged as a significant class of kinase inhibitors, targeting various kinases that are crucial for cancer cell proliferation and survival.[2][3] Their mechanism of action often involves competitive binding to the ATP-binding site of kinases, thereby inhibiting downstream signaling pathways.
Quantitative Data: Activity of Pyrrolo[2,3-d]pyrimidine Analogs
| Compound Class | Target Kinase(s) | Example IC50 Values (nM) | Cancer Cell Line Examples | Reference |
| 2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidines | FAK | 19.1 | U-87MG, A-549, MDA-MB-231 | |
| Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides | EGFR, HER2, VEGFR-2, CDK2 | 29,000 - 59,000 (µM) | MCF-7 | [3][4] |
| Pyrrolo[2,3-d]pyrimidine derivatives | VEGFR-2 selective | 6,100 (µM) | MCF-7 | [4] |
Conceptual Signaling Pathway for Kinase Inhibition
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Experimental Workflow for Kinase Inhibitor Screening
Caption: Workflow for Kinase Inhibitor Evaluation.
Protocol: In Vitro Kinase Inhibition Assay (General)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR2, FAK)
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal (e.g., luminescence, fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
II. Pyrrolo[3,2-c]pyridine Derivatives as Anticancer Agents
Derivatives of the pyrrolo[3,2-c]pyridine scaffold have also been investigated for their anticancer properties, demonstrating potent activity against a range of cancer cell lines.[5] Some of these compounds have been shown to act as inhibitors of specific kinases, such as FMS kinase, which is implicated in the survival and proliferation of certain cancer cells.[5]
Quantitative Data: Cytotoxicity of Pyrrolo[3,2-c]pyridine Analogs
| Compound Class | Cancer Cell Line | Example IC50 (µM) | Proposed Target | Reference |
| Diarylureas with 1H-pyrrolo[3,2-c]pyridine scaffold | A375P (Melanoma) | Nanomolar range | Not specified | |
| 4-benzamidopyrrolo[3,2-c]pyridine derivatives | Ovarian, Prostate, Breast Cancer | 0.15 - 1.78 | FMS Kinase | [5] |
Conceptual Mechanism of FMS Kinase Inhibition
Caption: FMS Kinase Inhibition by a Pyrrolopyridine Derivative.
Protocol: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add MTT solution to each well and incubate for an additional 2-4 hours.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Conclusion
While direct experimental data on this compound is not available, the broader class of pyrrolopyridine derivatives has demonstrated significant potential as anticancer agents, primarily through the inhibition of various protein kinases. The provided conceptual frameworks and generalized protocols for kinase inhibition and cytotoxicity assays can serve as a starting point for the investigation of this specific compound and its potential role in cancer therapy. Further research is warranted to synthesize and evaluate the biological activity of this compound to determine its specific mechanism of action and therapeutic potential.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
Experimental use of pyrrolopyridines in neurobiology research
Introduction: Pyrrolopyridines, a class of heterocyclic compounds, have emerged as a versatile scaffold in neurobiology research, primarily due to their ability to modulate the function of key proteins involved in neuronal signaling and survival. Their structural similarity to endogenous molecules, such as the purine ring of ATP, allows them to act as potent and selective inhibitors of kinases, a class of enzymes that play a critical role in cellular signaling.[1][2] Furthermore, derivatives of this scaffold have been developed as allosteric modulators of G-protein coupled receptors (GPCRs), offering a nuanced approach to regulating neuronal activity. These properties make pyrrolopyridines valuable tools for dissecting complex signaling pathways and for the development of novel therapeutic strategies for a range of neurological and neurodegenerative disorders.
This document provides an overview of the application of pyrrolopyridine derivatives in two key areas of neurobiology research: the inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2) for studies related to Parkinson's disease, and the positive allosteric modulation of the M1 muscarinic acetylcholine receptor for research into cognitive enhancement.
Pyrrolopyrimidine Derivatives as LRRK2 Kinase Inhibitors
Mutations that increase the kinase activity of LRRK2 are a significant genetic cause of both familial and sporadic Parkinson's disease, making it a prime therapeutic target.[3][4] Pyrrolopyrimidine-based compounds have been developed as potent and selective inhibitors of LRRK2, enabling researchers to investigate the downstream consequences of LRRK2 hyperactivation and the potential of its inhibition as a neuroprotective strategy.
Quantitative Data of Representative Pyrrolopyrimidine LRRK2 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| GNE-7915 | LRRK2 (WT) | Biochemical | - | 1 | [5] |
| LRRK2 (cellular) | Cellular | 18 | - | [4] | |
| GSK3357679 | LRRK2 (pS935) | Cellular (SH-SY5Y) | 159 | - | [3] |
| MLi-2 | LRRK2 (G2019S) | Biochemical | 0.76 | - | [5] |
| LRRK2 (cellular) | Cellular | 1.4 | - | [5] | |
| PF-06447475 | LRRK2 (WT) | Biochemical | 3 | - | [5] |
| LRRK2 (G2019S) | Biochemical | 11 | - | [5] |
Signaling Pathway of LRRK2 in Neurodegeneration
Mutations in the LRRK2 gene can lead to its hyperactivation, a key event in the pathogenesis of Parkinson's disease.[4] Activated LRRK2 phosphorylates a subset of Rab GTPases, which disrupts their function in regulating vesicle trafficking.[4][6] This impairment can lead to lysosomal dysfunction and the accumulation of protein aggregates, such as α-synuclein, ultimately contributing to neuronal cell death.[4] LRRK2 inhibitors, such as those based on the pyrrolopyrimidine scaffold, block this phosphorylation event, offering a potential therapeutic intervention.
Experimental Protocols
This protocol is adapted from commercially available kinase assay platforms.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolopyrimidine compound against LRRK2 kinase.
Materials:
-
Recombinant LRRK2 enzyme
-
LRRKtide (or other suitable peptide substrate)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[7]
-
Test pyrrolopyrimidine compound
-
ADP-Glo™ Kinase Assay kit (or equivalent)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the test compound dilution or vehicle (e.g., 5% DMSO) to the appropriate wells.[7]
-
Add 2 µl of LRRK2 enzyme (at a pre-determined optimal concentration) to each well.[7]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mix (e.g., LRRKtide and 10µM ATP).[7]
-
Incubate the plate at room temperature for 60-120 minutes.[7]
-
Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves:
-
Record the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Objective: To assess the ability of a pyrrolopyrimidine compound to inhibit LRRK2-mediated phosphorylation in a cellular context.
Materials:
-
SH-SY5Y cells or other suitable neuronal cell line (can be engineered to overexpress LRRK2)
-
Cell culture medium and supplements
-
Test pyrrolopyrimidine compound
-
Lysis buffer
-
Antibodies: anti-phospho-LRRK2 (e.g., pS935), anti-total-LRRK2, and appropriate secondary antibodies
-
Western blot or ELISA reagents and equipment
Procedure:
-
Plate SH-SY5Y cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle for a specified period (e.g., 1-2 hours).
-
Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated LRRK2 and total LRRK2 using either Western blotting or ELISA.
-
For Western blotting, separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with the specific primary and secondary antibodies.
-
Quantify the band intensities and normalize the phosphorylated LRRK2 signal to the total LRRK2 signal.
-
Determine the IC50 value by plotting the normalized phosphorylation levels against the compound concentration.
Pyrrolopyridine Derivatives as M1 Muscarinic Receptor Positive Allosteric Modulators (PAMs)
The M1 muscarinic acetylcholine receptor is a Gq-coupled GPCR predominantly expressed in brain regions associated with cognition, such as the hippocampus and cortex.[2] Activation of the M1 receptor is a promising strategy for enhancing cognitive function in disorders like Alzheimer's disease and schizophrenia.[8] Pyrrolopyridine derivatives have been developed as positive allosteric modulators (PAMs) of the M1 receptor. PAMs do not activate the receptor directly but enhance the response of the receptor to the endogenous agonist, acetylcholine.[8]
Quantitative Data of a Representative Pyrrolopyridine M1 PAM
| Compound | Target | Assay Type | EC50 (nM) | % ACh Max | Reference |
| VU0467319 (VU319) | M1 PAM | Calcium Mobilization | 492 | 71.3 | [9] |
| VU0453595 | M1 PAM | Not specified | - | - | [10] |
Signaling Pathway of M1 Muscarinic Receptor Activation
The M1 muscarinic receptor is a Gq-coupled GPCR.[2] Upon binding of acetylcholine, the receptor undergoes a conformational change that activates the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of calcium into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses that are important for learning and memory. M1 PAMs enhance this signaling cascade in the presence of acetylcholine.
Experimental Protocol
This protocol is based on methods described for characterizing M1 PAMs.[1][8]
Objective: To determine the potency (EC50) and efficacy of a pyrrolopyridine compound as an M1 receptor PAM.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M1 receptor[1][8]
-
Cell culture medium and supplements
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Acetylcholine (ACh)
-
Test pyrrolopyridine compound
-
96- or 384-well black, clear-bottom plates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating: Plate the M1-expressing CHO cells in black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive dye by incubating them with the dye solution in assay buffer for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compound in assay buffer. Also, prepare a stock solution of ACh.
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 25°C).[1]
-
PAM Activity:
-
Agonist Activity:
-
To test for direct agonist activity, add the test compound to the wells in the absence of ACh and measure any change in fluorescence.
-
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline reading before agonist addition.
-
Express the PAM activity as a percentage of the maximal response to a saturating concentration of ACh.
-
Determine the EC50 value of the PAM by plotting the percent potentiation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
References
- 1. Discovery and development of the a highly selective M1 Positive Allosteric Modulator (PAM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrrolo-pyridazine Derivatives as Muscarinic M1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. promega.com [promega.com]
- 8. M1-positive allosteric modulators lacking agonist activity provide the optimal profile for enhancing cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Class of Heteroaryl-Pyrrolidinones as Positive Allosteric Modulators of the Muscarinic Acetylcholine Receptor M1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Novel Pyrrolo[2,3-c]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Their structural similarity to purines makes them ideal scaffolds for the design of kinase inhibitors, and they have shown promise as anticancer, anti-inflammatory, and antiviral agents. This document provides detailed protocols for the synthesis and biological evaluation of novel pyrrolo[2,3-c]pyridine analogs, with a focus on their potential as anticancer therapeutics through the inhibition of key cellular signaling pathways.
Data Presentation: Biological Activity of Pyrrolopyridine Analogs
The following tables summarize the in vitro biological activity of representative pyrrolopyridine analogs from recent studies. This data highlights their potency as kinase inhibitors and their antiproliferative effects against various cancer cell lines.
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 1r | FMS | 30 | KIST101029 | 96 |
| 1e | FMS | 60 | KIST101029 | 96 |
| Compound 46 | CDK8 | 57 | ||
| Compound 22 | CDK8 | 48.6 | ||
| 12i | EGFR (T790M) | 0.21 | Wild-type EGFR | 22 |
| 18 | LRRK2 (G2019S) | 0.7 (cKi) | ||
| 24 | LRRK2 (G2019S) | 2 (cKi) |
Table 2: Antiproliferative Activity of Pyrrolopyridine Analogs
| Compound ID | Cell Line | Cancer Type | IC50 (µM) |
| 10t | HeLa | Cervical Cancer | 0.12 |
| SGC-7901 | Gastric Cancer | 0.15 | |
| MCF-7 | Breast Cancer | 0.21 | |
| 1r | OVCAR-3 | Ovarian Cancer | 0.15 |
| SK-OV-3 | Ovarian Cancer | 0.23 | |
| PC-3 | Prostate Cancer | 0.31 | |
| DU145 | Prostate Cancer | 0.28 | |
| MCF-7 | Breast Cancer | 1.78 | |
| MDA-MB-231 | Breast Cancer | 0.45 | |
| Compound 7 | HepG2 | Liver Cancer | 29 - 59 (range) |
| MCF-7 | Breast Cancer | 29 - 59 (range) | |
| MDA-MB-231 | Breast Cancer | 29 - 59 (range) | |
| HeLa | Cervical Cancer | 29 - 59 (range) |
Experimental Protocols
Protocol 1: General Synthesis of a Novel Pyrrolo[3,2-c]pyridine Analog (Compound 1r)
This protocol is adapted from the synthesis of a potent FMS kinase inhibitor.[1] It describes a key amide coupling step to generate the final active compound.
Objective: To synthesize N-(1-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridin-4-yl)-4-morpholino-3-(trifluoromethyl)benzamide (1r).
Materials:
-
1-(4-nitrophenyl)-1H-pyrrolo[3,2-c]pyridin-4-amine (starting amine)
-
4-morpholino-3-(trifluoromethyl)benzoic acid
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Triethylamine (TEA)
-
Dry N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Silica gel for column chromatography
-
Hexane
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting amine (24 mg, 0.1 mmol) and 4-morpholino-3-(trifluoromethyl)benzoic acid (57 mg, 0.2 mmol) in dry DMF (2.0 ml).
-
Add HOBt (31 mg, 0.22 mmol) and EDCI (50 mg, 0.26 mmol) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add TEA (0.04 ml, 0.02 mmol) to the cooled mixture.
-
Remove the ice bath and heat the reaction mixture to 80 °C. Stir for 12 hours.
-
After 12 hours, cool the reaction mixture to room temperature.
-
Partition the mixture between water (10 ml) and ethyl acetate (15 ml) in a separatory funnel.
-
Separate the organic layer, and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using a gradient of hexane-ethyl acetate (starting with 4:1 v/v followed by 1:1 v/v) to elute the pure compound 1r .
-
Characterize the final product using ¹H NMR, LC-MS, and elemental analysis to confirm its identity and purity.[1]
Caption: Workflow for the MTT cell viability assay.
Signaling Pathway Diagram
Diagram: Inhibition of Wnt/β-Catenin Pathway by a Kinase Inhibitor
Many pyrrolopyridine analogs function as kinase inhibitors. Some kinases, like CDK8, can positively regulate transcription factors involved in oncogenic pathways such as Wnt/β-catenin signaling. [2]This diagram illustrates the canonical Wnt pathway and a potential point of intervention for a kinase inhibitor.
Caption: Inhibition of Wnt/β-catenin signaling.
References
Application Notes and Protocols for High-Throughput Screening of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one is a novel heterocyclic compound belonging to the pyrrolopyridine class. This class of compounds has garnered significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives, including the inhibition of key cellular kinases.[1][2] These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of this compound, with a focus on its potential as a kinase inhibitor. The protocols are designed for scalability and robustness, making them suitable for large-scale screening campaigns.
Hypothesized Biological Target: Kinase Inhibition
Pyrrolopyridine scaffolds are frequently found in kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[3][4] Therefore, the primary application proposed for this compound in HTS is the identification of its potential as a kinase inhibitor. The following protocols describe both a biochemical assay to assess direct enzyme inhibition and a cell-based assay to evaluate its effects in a cellular context.[5][6]
Data Presentation
Table 1: Dose-Response Analysis of this compound in a Biochemical Kinase Assay
| Compound Concentration (µM) | Percent Inhibition |
| 100 | 98.5 |
| 30 | 95.2 |
| 10 | 88.7 |
| 3 | 75.4 |
| 1 | 52.1 |
| 0.3 | 28.9 |
| 0.1 | 10.3 |
| 0.03 | 2.1 |
| IC50 (µM) | 0.95 |
Table 2: Cell Viability Assessment in a Cancer Cell Line Panel
| Cell Line | Putative Target Pathway | This compound GI50 (µM) |
| MCF-7 (Breast Cancer) | PI3K/Akt/mTOR | 2.5 |
| HeLa (Cervical Cancer) | PI3K/Akt/mTOR | 3.1 |
| SGC-7901 (Gastric Cancer) | Multiple | 4.8 |
| A549 (Lung Cancer) | EGFR/MEK/ERK | 15.2 |
| HCT116 (Colon Cancer) | KRAS/MEK/ERK | > 50 |
Experimental Protocols
Protocol 1: Biochemical High-Throughput Screening for Kinase Inhibition
This protocol outlines a generic, robust, and homogeneous luminescent kinase assay, such as the Kinase-Glo® assay, which measures the amount of ATP remaining in a solution following a kinase reaction.[7] A decrease in luminescence indicates ATP consumption by the kinase, and inhibition of the kinase will result in a higher luminescent signal.
Materials:
-
Kinase of interest (e.g., mTOR, FGFR)
-
Kinase substrate (specific to the kinase)
-
Kinase reaction buffer
-
ATP
-
This compound (solubilized in DMSO)
-
Positive control inhibitor (e.g., Staurosporine)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Luminometer
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well assay plate.
-
Dispense 50 nL of DMSO for negative controls and 50 nL of the positive control inhibitor for positive controls.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in the kinase reaction buffer.
-
Add 5 µL of the kinase/substrate master mix to each well of the assay plate.
-
Prepare an ATP solution in the kinase reaction buffer.
-
To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Add 10 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence of each well using a plate-based luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based High-Throughput Screening for Antiproliferative Activity
This protocol describes a cell-based assay to measure the effect of this compound on the viability of cancer cells using an ATP-based luminescent assay like CellTiter-Glo®.[5] A decrease in cell viability leads to a reduction in intracellular ATP and, consequently, a lower luminescent signal.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
Positive control cytotoxic agent (e.g., Doxorubicin)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
White, clear-bottom 384-well cell culture plates
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest and count the cells.
-
Dilute the cells in complete culture medium to a final density of 2,500 cells/15 µL.
-
Dispense 15 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a cell culture medium.
-
Add 5 µL of the diluted compound to the respective wells.
-
Add 5 µL of medium with DMSO for negative controls and 5 µL of the positive control for positive controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
-
-
Signal Detection:
-
Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature.
-
Add 20 µL of the CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a plate-based luminometer.
-
-
Data Analysis:
-
Calculate the percent cell viability for each compound concentration relative to the positive and negative controls.
-
Plot the percent viability against the compound concentration and fit the data to a four-parameter logistic model to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Visualizations
Caption: Hypothesized mTOR signaling pathway inhibition.
Caption: Biochemical HTS workflow diagram.
Caption: Cell-based HTS workflow diagram.
References
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives [mdpi.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. marinbio.com [marinbio.com]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. promega.co.uk [promega.co.uk]
Application Notes and Protocols for the Analytical Characterization of Pyrrolo[2,3-c]pyridine Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrolo[2,3-c]pyridines, also known as 6-azaindoles, represent a critical class of nitrogen-containing heterocyclic compounds in drug discovery.[1] Their versatile pharmacophoric nature has led to their widespread use in the development of kinase inhibitors and other therapeutic agents for diseases such as cancer.[1] Robust and reliable analytical methods are paramount for the synthesis, purification, and characterization of these compounds, ensuring their quality and advancing their development as potential drug candidates.
These application notes provide detailed protocols for the analytical characterization of pyrrolo[2,3-c]pyridine compounds and their isomers using common laboratory techniques, including High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of pyrrolo[2,3-c]pyridine derivatives and for their quantification.[2] Reversed-phase HPLC is the most common modality for these compounds.
Application Note: Purity Determination and Quantification
A generalized reversed-phase HPLC (RP-HPLC) method can be employed for the routine analysis of pyrrolo[2,3-c]pyridine derivatives. The hydrophobicity of the specific derivative will dictate the optimal mobile phase composition and gradient. For many pyrrolopyridine compounds, a C18 column provides excellent separation.[3]
Typical Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
Experimental Protocol: RP-HPLC Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the pyrrolo[2,3-c]pyridine compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water. If solubility is an issue, methanol or DMSO can be used, but ensure the final concentration of DMSO is low in the injected sample.
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Set the column temperature and detector wavelength as specified.
-
-
Analysis:
-
Inject the prepared sample onto the column.
-
Run the gradient program.
-
Integrate the peaks in the resulting chromatogram to determine the purity of the compound. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Workflow for HPLC Method Development
Caption: Workflow for developing an HPLC method for a novel pyrrolo[2,3-c]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of pyrrolo[2,3-c]pyridine compounds. ¹H and ¹³C NMR are routinely used to confirm the chemical structure.
Application Note: Structural Verification
The chemical shifts in the ¹H and ¹³C NMR spectra are highly indicative of the substitution pattern on the pyrrolo[2,3-c]pyridine core. The aromatic protons on the pyridine and pyrrole rings typically appear in the range of 7.0-9.0 ppm in the ¹H NMR spectrum. The carbon signals for the bicyclic core are observed in the aromatic region of the ¹³C NMR spectrum.
Representative NMR Data for Pyrrolo[2,3-c]pyridine Derivatives:
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
| 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | - | Data available upon account creation | - | [5] |
| 2-methyl-1H-pyrrolo[2,3-b]pyridine | - | Full spectrum available | Full spectrum available | [6] |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | CDCl₃ | 9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, J=7.7 Hz, 2H), 7.41-7.34 (m, 2H), 6.80 (d, J=3.2 Hz, 1H), 6.71 (s, 2H), 3.95 (s, 3H), 3.91 (s, 6H) | 154.07, 149.89, 143.18, 141.17, 137.58, 134.10, 130.28, 128.78, 128.31, 127.88, 127.00, 124.81, 102.92, 102.59, 102.45, 61.06, 56.44 | [7] |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Weigh 5-10 mg of the pyrrolo[2,3-c]pyridine compound for ¹H NMR, and 15-30 mg for ¹³C NMR.[8]
-
Place the sample in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[9] Chloroform-d (CDCl₃) is a good starting point for many neutral organic compounds.[9]
-
Ensure the sample is fully dissolved; sonication may be required.
-
Filter the solution through a Pasteur pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution.
-
Acquire a ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.
-
Acquire a ¹³C NMR spectrum. This will require a longer acquisition time, often several hours, depending on the sample concentration.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Reference the spectra. If using CDCl₃, the residual CHCl₃ peak can be set to 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the pyrrolo[2,3-c]pyridine compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Application Note: Molecular Weight and Formula Confirmation
Electrospray ionization (ESI) is a common and effective ionization technique for many pyrrolo[2,3-c]pyridine derivatives, as they often contain basic nitrogen atoms that are readily protonated.[10] The resulting mass spectrum will typically show a prominent peak for the protonated molecule [M+H]⁺. HRMS can provide the exact mass of this ion, which can be used to confirm the elemental formula.
Representative Mass Spectrometry Data:
| Compound | Ionization Mode | Calculated [M+H]⁺ | Found [M+H]⁺ | Reference |
| 6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | ESI | 361.1552 | 361.1556 | [7] |
| 6-(o-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | ESI | 375.1709 | 375.1707 | [7] |
| 6-(naphthalen-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | ESI | 411.1709 | 411.1710 | [7] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Instrument Setup:
-
The sample can be introduced into the mass spectrometer via direct infusion or through an LC system. LC-MS is generally preferred as it provides an additional separation step.
-
Use the HPLC conditions described in Section 1, but with a mobile phase that is compatible with MS (e.g., formic acid instead of non-volatile buffers).
-
Set the mass spectrometer to operate in positive ion ESI mode.
-
Set the mass range to scan for the expected molecular weight of the compound.
-
-
Analysis:
-
Inject the sample and acquire the data.
-
Identify the peak corresponding to the [M+H]⁺ ion in the mass spectrum.
-
For HRMS, compare the measured exact mass to the calculated mass for the expected formula to confirm the elemental composition.
-
Single-Crystal X-ray Diffraction
For unambiguous structure determination, including stereochemistry, single-crystal X-ray diffraction is the gold standard.[11][12]
Application Note: Absolute Structure Determination
This technique provides the three-dimensional arrangement of atoms in a crystal, confirming the connectivity and absolute configuration of chiral centers.[1] Obtaining a high-quality single crystal is the most critical and often challenging step.
Representative Crystal Data for a Pyrrolopyridine Derivative:
| Parameter | Value |
| Compound | 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine |
| Formula | C₁₂H₉N₃ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.5529 (5) |
| b (Å) | 10.0457 (8) |
| c (Å) | 14.5282 (11) |
| α (°) | 83.372 (2) |
| β (°) | 86.697 (2) |
| γ (°) | 87.427 (2) |
| Volume (ų) | 947.69 (13) |
| Data from[13] |
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Ensure the compound is of high purity (>98%).
-
Slow evaporation of a saturated solution is a common method.[14] Dissolve the compound in a suitable solvent in which it is moderately soluble.[14]
-
Filter the solution into a clean vial and cover it loosely to allow for slow solvent evaporation.
-
Allow the vial to stand undisturbed for several days to weeks.[14]
-
-
Data Collection and Structure Refinement:
-
Carefully select a suitable single crystal and mount it on the diffractometer.
-
Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain the final atomic coordinates, bond lengths, and angles.
-
Signaling Pathway Analysis
Many pyrrolo[2,3-c]pyridine derivatives are developed as kinase inhibitors. Understanding their mechanism of action involves elucidating their effect on cellular signaling pathways.
Application Note: Inhibition of the B-RAF/MEK/ERK Pathway
Vemurafenib, a pyrrolo[2,3-b]pyridine derivative, is an inhibitor of the B-RAF kinase, specifically targeting the V600E mutation found in many melanomas.[13][15] Its binding to mutant B-RAF inhibits the downstream signaling cascade through MEK and ERK, leading to decreased cell proliferation and apoptosis.[13][16][17]
Caption: Inhibition of the MAPK pathway by a Vemurafenib-like pyrrolopyridine.
Application Note: Inhibition of the CDK8/β-catenin Pathway
Certain pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 8 (CDK8).[5][18] CDK8 is a component of the Mediator complex and has been shown to be an oncogene in colorectal cancer by regulating the activity of β-catenin.[3][18] Inhibition of CDK8 by these compounds leads to the downregulation of the WNT/β-catenin signaling pathway, resulting in cell cycle arrest.[5][7][18]
Caption: Inhibition of the CDK8-mediated WNT/β-catenin pathway.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. researchgate.net [researchgate.net]
- 3. ptfarm.pl [ptfarm.pl]
- 4. japtronline.com [japtronline.com]
- 5. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. books-library.website [books-library.website]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 12. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 13. Vemurafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How To [chem.rochester.edu]
- 15. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to enhance reaction outcomes.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of Starting Materials: Starting materials like aminopyrroles can be prone to oxidation.[1] | Use freshly purified starting materials or store them under an inert atmosphere to prevent degradation.[1] |
| Suboptimal Reaction Temperature: Inadequate temperature control can hinder reaction rates.[1] | Optimize the reaction temperature by screening a range of temperatures around the literature-reported value.[1] | |
| Presence of Moisture: Moisture can lead to the formation of side products and interfere with the reaction.[1] | When anhydrous conditions are required, use dry solvents and flame-dried glassware under an inert atmosphere.[1] | |
| Incorrect Reagent Stoichiometry: An improper ratio of reactants can result in the incomplete conversion of the limiting reagent.[1] | Carefully verify the stoichiometry and consider using a slight excess of one reactant to drive the reaction to completion.[1] | |
| Inefficient Catalyst Activity: The palladium catalyst used in cross-coupling reactions may be deactivated. | Ensure the use of a high-quality catalyst and consider catalyst screening to find the most effective one for the specific transformation. | |
| Formation of Side Products | Cross-Reactivity of Functional Groups: Protecting groups may be necessary to prevent unwanted side reactions. | Utilize appropriate protecting groups for sensitive functionalities that could interfere with the desired transformation. |
| Reaction with Formaldehyde: Deprotection steps, such as the removal of a SEM group, can release formaldehyde, leading to side product formation.[2] | Carefully select deprotection methods and reaction conditions to minimize the formation of formaldehyde-related byproducts.[2] | |
| Purification Challenges | Similar Polarity of Product and Impurities: Co-elution of the product with impurities during chromatography can make separation difficult. | Optimize the chromatographic conditions by trying different solvent systems and stationary phases. Recrystallization may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control for a successful synthesis of pyrrolopyridinone derivatives?
A1: Key parameters to control include the purity of starting materials, strict control of reaction temperature, and maintaining anhydrous conditions when necessary.[1] The choice of solvent and correct stoichiometry of reactants are also crucial for optimizing the yield.[1]
Q2: How can I minimize the formation of impurities during the reaction?
A2: To minimize impurities, ensure the use of pure starting materials and reagents.[1] Employing an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and moisture-related side reactions. Careful monitoring of the reaction progress by techniques like TLC or LC-MS can help in stopping the reaction at the optimal time to reduce byproduct formation.
Q3: What are the recommended purification techniques for this compound?
A3: Column chromatography using silica gel is a common method for purification. The choice of eluent system should be optimized to achieve good separation. In cases where impurities are difficult to separate by chromatography, recrystallization from a suitable solvent system can be an effective alternative.
Q4: My reaction is not proceeding to completion. What steps should I take?
A4: If the reaction is stalled, first re-verify the quality and stoichiometry of your reagents.[1] Consider increasing the reaction temperature or reaction time. In some cases, adding a slight excess of one of the reactants can help drive the reaction forward.[1] If a catalyst is used, ensure it is active and consider adding a fresh portion.
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling
A common step in the synthesis of related heterocyclic compounds involves a Suzuki-Miyaura cross-coupling.[2]
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To a mixture of the aryl halide (1.0 equiv), boronic acid or ester (1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) in a reaction vessel, add a suitable solvent (e.g., 1,4-dioxane/water mixture).
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Add a base such as K₂CO₃ (3.0 equiv).
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Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
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Heat the reaction mixture at the optimized temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, and partition the mixture between an organic solvent (e.g., EtOAc) and water.
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Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
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Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination
Buchwald-Hartwig amination is frequently used for the formation of C-N bonds in the synthesis of nitrogen-containing heterocycles.[3]
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In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and a ligand (e.g., XPhos, 0.04 equiv).
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Add a suitable base (e.g., Cs₂CO₃, 2.0 equiv) and a dry, degassed solvent (e.g., toluene or dioxane).
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Heat the mixture to the required temperature (e.g., 100-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter it through a pad of celite.
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Wash the filtrate with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate it in vacuo.
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Purify the residue by flash column chromatography.
Visualizations
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Purification of Pyrrolo[2,3-c]pyridine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrrolo[2,3-c]pyridine intermediates, also known as 6-azaindoles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of pyrrolo[2,3-c]pyridine intermediates.
Problem 1: Low yield after chromatographic purification.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction or Side Reactions | Before purification, ensure the reaction has gone to completion using techniques like TLC or LC-MS. Unavoidable side reactions, such as the formation of amide byproducts when using organolithium reagents with esters, can reduce the yield of the desired 2-substituted 6-azaindole.[1] |
| Product Loss During Extraction | Pyrrolo[2,3-c]pyridines can exhibit some aqueous solubility, which is generally higher than their indole counterparts.[2][3] To minimize loss, perform multiple extractions with an appropriate organic solvent (e.g., EtOAc) and consider back-extraction of the aqueous layer.[4] |
| Inappropriate Stationary Phase | Silica gel is the most common stationary phase for the purification of pyrrolo[2,3-c]pyridine intermediates.[4][5][6][7] |
| Suboptimal Eluent System | The polarity of the eluent is critical. A solvent system that is too polar may result in poor separation from polar impurities, while a nonpolar system may lead to very slow elution or irreversible adsorption of the product. Gradient elution is often recommended. |
| Product Degradation on Silica Gel | The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. This can be mitigated by deactivating the silica gel with a base like triethylamine (typically 0.1-1% v/v) added to the eluent system. |
Problem 2: Poor separation of the desired product from impurities.
| Potential Cause | Troubleshooting Suggestion |
| Co-eluting Impurities | If impurities have similar polarity to the product, consider using a different solvent system to alter the selectivity. For example, switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can change the elution order. |
| Tailing of Peaks | The basic nitrogen of the pyridine ring can interact with the acidic silanol groups on the silica gel surface, causing peak tailing. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can suppress these interactions and improve peak shape. |
| Overloading the Column | Loading too much crude material onto the column will lead to broad peaks and poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase. |
Problem 3: Product insolubility or precipitation during workup or purification.
| Potential Cause | Troubleshooting Suggestion |
| Low Solubility in Extraction Solvents | Some substituted pyrrolo[2,3-c]pyridines have low solubility in common organic solvents like methanol and acetone.[2] It may be necessary to screen a range of solvents or use a co-solvent system to achieve complete dissolution. |
| Precipitation on the Column | If the product is not very soluble in the chosen eluent, it can precipitate at the top of the column, leading to streaking and poor recovery. Ensure the crude material is fully dissolved in a minimum amount of solvent before loading, and consider using a stronger solvent for the initial loading step if necessary. |
| Crystallization from Eluent | If the product is a crystalline solid, it may crystallize out of the eluent during the column run, especially if the concentration is high. Running the chromatography at a slightly elevated temperature or using a more solubilizing eluent can help prevent this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for pyrrolo[2,3-c]pyridine intermediates?
A1: The most frequently employed purification method is flash column chromatography on silica gel.[4][5][6][7] Recrystallization is also a viable option for solid compounds if a suitable solvent system can be identified.[8][9] For high-purity requirements, preparative HPLC can be used.[10]
Q2: How do I choose an appropriate solvent system for flash chromatography?
A2: The choice of solvent system depends on the polarity of your specific pyrrolo[2,3-c]pyridine intermediate. A good starting point is to use Thin Layer Chromatography (TLC) to screen different solvent systems. Aim for an Rf value of 0.2-0.4 for your desired compound. Common solvent systems include gradients of ethyl acetate in hexanes or pentanes, and acetone or methanol in dichloromethane.[6][7]
Q3: My pyrrolo[2,3-c]pyridine derivative is a solid. What are some good recrystallization solvents?
A3: Common solvents for recrystallization include methanol, acetonitrile, or mixtures of solvents like ethyl acetate/hexanes.[8][9] The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. It is often a process of trial and error to find the optimal recrystallization solvent.
Q4: Are there any stability issues I should be aware of during the purification of pyrrolo[2,3-c]pyridine intermediates?
A4: While generally stable, some derivatives can be sensitive to prolonged exposure to the acidic environment of silica gel. If you suspect degradation, consider the use of deactivated silica or minimizing the time the compound spends on the column.
Q5: I have a racemic mixture of a chiral pyrrolo[2,3-c]pyridine intermediate. How can I separate the enantiomers?
A5: Chiral HPLC is the most common method for the separation of enantiomers of pyrrolo[2,3-c]pyridine derivatives. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.
Data Presentation
Table 1: Exemplary Flash Chromatography Conditions for Pyrrolo[2,3-c]pyridine Derivatives
| Compound Type | Stationary Phase | Eluent System | Yield (%) | Reference |
| N-pyrrolylimines | Silica gel | n-pentane/CH2Cl2 (1:1, v/v) | Good | [5] |
| 7-Methoxy-6-azaindole | Silica gel | Not specified | 20 | [4][11] |
| 7-Chloro-6-azaindole | Silica gel | Not specified | 31-33 | [11] |
| N-((6-(Benzylamino)pyridin-3-yl)methyl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica gel | Acetone/DCM (1:1) | 60 | [6][7] |
| N-Methyl-N-((6-((pyridin-2-ylmethyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica gel | Acetone/DCM (1:1) | 61 | [6] |
| N-Methyl-N-((6-(((6-(trifluoromethyl)pyridin-3-yl)methyl)amino)pyridin-3-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | Silica gel | Acetone/DCM (1:1) | 72 | [7] |
| 2-Phenyl-6-azaindole | Silica gel | Not specified | 88 | [1] |
| 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine | Silica gel | Not specified | - | [9] |
Note: Yields are for the synthesis step including purification.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
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Column Packing: A glass column is slurry-packed with silica gel in the initial, least polar eluent.
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Sample Loading: The crude pyrrolo[2,3-c]pyridine intermediate is dissolved in a minimal amount of a suitable solvent (often dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry powder. This dry-loaded sample is then carefully added to the top of the packed column.
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Elution: The column is eluted with a solvent system of increasing polarity. The elution can be isocratic (constant solvent composition) or a gradient (gradually increasing the proportion of the more polar solvent).
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Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
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Solvent Evaporation: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified pyrrolo[2,3-c]pyridine intermediate.
Protocol 2: General Procedure for Recrystallization
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Dissolution: The crude solid is dissolved in a minimum amount of a suitable solvent at its boiling point.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
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Crystal Collection: The crystals are collected by vacuum filtration.
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Washing: The collected crystals are washed with a small amount of the cold recrystallization solvent to remove any adhering impurities.
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Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: A workflow for troubleshooting the purification of pyrrolo[2,3-c]pyridine intermediates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. researchgate.net [researchgate.net]
4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one.
Frequently Asked Questions (FAQs)
Solubility
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Q1: What is the expected aqueous solubility of this compound?
A1: While specific data for this compound is limited, a structurally related compound, 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine, exhibits low aqueous solubility (1.5 g/L at 25°C). Therefore, this compound is also expected to have limited solubility in aqueous solutions. Pyrrolopyridinone derivatives, particularly those investigated as kinase inhibitors, are often lipophilic and require specific formulation strategies to achieve desired concentrations in aqueous media.
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Q2: I'm having trouble dissolving the compound in aqueous buffers. What are some initial troubleshooting steps?
A2: Difficulty dissolving the compound is a common issue. Here are some initial steps:
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pH Adjustment: The solubility of many heterocyclic compounds is pH-dependent. Try adjusting the pH of your buffer. For compounds with basic nitrogen atoms, lowering the pH can increase solubility.
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Co-solvents: Employing a water-miscible organic co-solvent can significantly enhance solubility. Common choices include DMSO, DMF, ethanol, and PEG300. It is crucial to start with a small percentage of the co-solvent and gradually increase it to avoid precipitation.
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Sonication: Gentle sonication can help break down solid particles and facilitate dissolution.
-
Warming: Cautious warming of the solution can also improve solubility. However, be mindful of the compound's stability at elevated temperatures.
-
-
Q3: My stock solution in DMSO is cloudy or shows precipitation. What should I do?
A3: A cloudy appearance or precipitate indicates that the compound is not fully dissolved or has precipitated out of solution. This can occur if the solubility limit has been exceeded or if the stock solution was stored improperly. Do not use a solution with precipitates in your experiments, as this will lead to inaccurate concentration calculations and unreliable results. Try gentle warming or sonication. If the precipitate persists, it may be necessary to prepare a new, more dilute stock solution.
Stability
-
Q4: How stable is this compound in solution?
A4: The stability of pyrrolopyridinone compounds in solution can be influenced by factors such as pH, light, and temperature. Heterocyclic compounds can be susceptible to degradation under harsh acidic or basic conditions. It is recommended to prepare fresh solutions for experiments and avoid prolonged storage, especially in aqueous buffers. For long-term storage, aliquoting stock solutions in an anhydrous solvent like DMSO and storing at -20°C or -80°C is advisable.
-
Q5: Are there any known degradation pathways for this class of compounds?
A5: While specific degradation pathways for this compound are not documented in the provided search results, heterocyclic compounds can undergo hydrolysis or oxidation. The pyrrolopyridinone core is generally stable, but the methoxy group could potentially be subject to cleavage under certain conditions.
Troubleshooting Guides
Issue: Poor Aqueous Solubility
This guide provides a systematic approach to address solubility challenges.
Caption: Troubleshooting workflow for improving aqueous solubility.
Issue: Compound Precipitation from Solution
This guide outlines steps to take when a previously dissolved compound precipitates.
Caption: Troubleshooting guide for compound precipitation.
Potential Signaling Pathways
The 1H-pyrrolo[2,3-c]pyridine (azaindole) scaffold is a common feature in many kinase inhibitors.[1][2] These inhibitors often act by competing with ATP for the binding site on the kinase, thereby modulating downstream signaling pathways involved in cell growth, proliferation, and survival.[3] Below are diagrams of representative signaling pathways that may be affected by a compound with this core structure.
MAPK/ERK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are crucial for cell proliferation, differentiation, and survival. Pyrrolopyridine compounds have been developed as inhibitors of key kinases in this pathway, such as MK-2 (MAPKAP-K2).[4]
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. Azaindole derivatives have been investigated as inhibitors of PI3K.[5]
Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Nephelometry)
This protocol provides a method to determine the kinetic solubility of the compound in an aqueous buffer.
| Step | Procedure |
| 1. Stock Solution Preparation | Prepare a 10 mM stock solution of this compound in 100% DMSO. |
| 2. Serial Dilution | Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 0.1 mM). |
| 3. Plate Setup | Dispense a small volume (e.g., 2 µL) of each DMSO concentration into the wells of a 96-well microplate. Include DMSO-only wells as a blank. |
| 4. Buffer Addition | Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final desired compound concentrations (e.g., 100 µM to 1 µM). The final DMSO concentration should be kept constant (e.g., 1-2%). |
| 5. Incubation | Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 2 hours), protected from light. |
| 6. Measurement | Measure the light scattering or turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm). |
| 7. Data Analysis | The concentration at which a significant increase in light scattering is observed compared to the blank is considered the kinetic solubility limit. |
Protocol 2: Stability Assessment in Aqueous Buffer
This protocol outlines a method to assess the stability of the compound over time in an aqueous solution.
| Step | Procedure |
| 1. Solution Preparation | Prepare a solution of this compound in the desired aqueous buffer at a known concentration below its solubility limit. |
| 2. Initial Sample (T=0) | Immediately after preparation, take an aliquot of the solution for analysis. |
| 3. Incubation | Store the remaining solution under the desired conditions (e.g., room temperature, 37°C, protected from light). |
| 4. Time-Point Sampling | At various time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution. |
| 5. Sample Analysis | Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS. |
| 6. Data Analysis | Plot the concentration of the compound as a function of time. The rate of decrease in concentration will indicate the stability of the compound under the tested conditions. |
Summary of Physicochemical Data (for related compounds)
| Compound | Property | Value | Source |
| 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | Molecular Weight | 227.06 g/mol | [6] |
| 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | Solubility | 1.5 g/L (at 25°C) | [7] |
| This compound | Molecular Weight | 164.16 g/mol | [8] |
| This compound | LogP | -0.46 | [8] |
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrrolopyridine inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 20791244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting off-target effects of pyrrolopyridine inhibitors
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address potential off-target effects of pyrrolopyridine inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are pyrrolopyridine inhibitors and what is their primary mechanism of action?
A1: Pyrrolopyridine derivatives, also known as azaindoles, are a class of heterocyclic compounds frequently used in drug discovery, particularly as kinase inhibitors.[1] Their core structure mimics the purine ring of ATP (adenosine triphosphate), allowing them to bind to the ATP-binding site of protein kinases and block their catalytic activity.[1] This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby modulating cellular signaling pathways. The selectivity of these inhibitors is largely determined by the various chemical groups attached to the central pyrrolopyridine scaffold.[1]
Q2: What are "off-target" effects and why are they a significant concern?
A2: Off-target effects are unintended interactions between a drug or investigational compound and proteins other than its primary therapeutic target.[2] These interactions are a major concern in drug development because they can lead to:
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Misinterpretation of Experimental Data: An observed biological response might be incorrectly attributed to the intended target when it is actually caused by an off-target interaction.[2]
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Inaccurate Structure-Activity Relationships (SAR): Off-target activity can confound the understanding of how chemical changes affect a compound's biological function.[2]
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Cellular Toxicity and Adverse Effects: Unintended interactions can disrupt normal cellular processes, leading to toxicity or adverse effects in preclinical and clinical studies.[2]
Q3: Why are pyrrolopyridine inhibitors sometimes non-selective?
A3: Due to the structural similarity of the pyrrolopyridine nucleus to the ATP purine ring, these compounds have the potential to bind to the highly conserved ATP-binding pocket of many different kinases.[1] This can lead to a lack of selectivity and the inhibition of multiple kinases across the kinome, making off-target effects a key consideration during their development and experimental use.[1][3]
Troubleshooting Guides
This section addresses specific issues users may encounter during their experiments, providing potential causes and actionable solutions.
Issue 1: My inhibitor is causing an unexpected cellular phenotype inconsistent with the known function of the target kinase.
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Potential Causes:
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Off-Target Inhibition: The inhibitor may be binding to and modulating the activity of one or more unintended kinases or other proteins, leading to the observed phenotype.[4]
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Compound Instability: The inhibitor may be degrading into active metabolites with different target profiles.
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Cell-Line Specificity: The genetic background of the specific cell line may lead to a unique response not observed in other models.[4]
-
-
Recommended Troubleshooting Workflow:
Caption: Workflow for troubleshooting an unexpected phenotype.
Issue 2: I am observing high levels of cytotoxicity at concentrations where I expect specific target inhibition.
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Potential Causes:
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Potent Off-Target Inhibition: The inhibitor may be blocking kinases essential for cell survival (e.g., those in the PI3K/Akt pathway), leading to apoptosis.[5]
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General Cytotoxicity: The compound may be interfering with fundamental cellular processes unrelated to kinase inhibition.
-
-
Recommended Actions:
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Distinguish Cytotoxicity vs. Cytostasis: Perform cell viability assays alongside proliferation assays to determine if the inhibitor is killing cells or merely halting their growth.[5]
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Kinase Selectivity Profiling: Screen the inhibitor against a broad panel of kinases to identify off-targets known to be involved in cell survival pathways.[6][7]
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Apoptosis Marker Analysis: Use western blotting to check for markers of apoptosis, such as cleaved caspase-3 or PARP, to confirm if the observed cell death is programmed.[8]
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Rescue Experiment: If a specific off-target is suspected, attempt to "rescue" the phenotype by overexpressing a drug-resistant mutant of that off-target.[2]
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Issue 3: My IC50 values are inconsistent across different experimental runs.
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Potential Causes:
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Reagent Variability: Batch-to-batch differences in kinase purity or activity, substrate quality, or ATP concentration can significantly alter results.
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Assay Conditions: Inconsistent incubation times or temperatures can affect enzyme kinetics and inhibitor potency.
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ATP Concentration: Since many pyrrolopyridine inhibitors are ATP-competitive, variations in the ATP concentration used in the assay will directly impact the measured IC50 value.
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Compound Solubility: The inhibitor may be precipitating out of solution at higher concentrations, leading to inaccurate dose-response curves.
-
-
Logical Troubleshooting Diagram:
Caption: Decision tree for troubleshooting inconsistent IC50 data.
Quantitative Data Summary
The selectivity of a kinase inhibitor is critical for its utility as a research tool or therapeutic. A selectivity profile is generated by testing the compound against a panel of kinases. The table below shows illustrative IC50 data for two hypothetical pyrrolopyridine inhibitors.
| Kinase Target | Inhibitor A (IC50, nM) | Inhibitor B (IC50, nM) | Comments |
| Primary Target Kinase | 5 | 15 | Both inhibitors are potent against the primary target. |
| Off-Target Kinase 1 | 5,500 | 85 | Inhibitor A is highly selective; Inhibitor B is not. |
| Off-Target Kinase 2 | >10,000 | 250 | Inhibitor A shows no activity; B has moderate activity. |
| Off-Target Kinase 3 | 850 | 1,200 | Both inhibitors show weak off-target activity. |
| Off-Target Kinase 4 | 98 | 45 | Both inhibitors show significant off-target activity. |
Data is for illustrative purposes only.
Key Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
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Objective: To determine the inhibitory activity of a pyrrolopyridine compound against a broad panel of protein kinases to identify potential off-targets.[5]
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Methodology:
-
Compound Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Make serial dilutions to be used for the assay.
-
Assay Provider: Submit the compound to a commercial vendor that offers kinase profiling services (e.g., Eurofins Discovery, Reaction Biology, Promega).[7][9][10] These services typically use radiometric or luminescence-based assay formats.[7][10]
-
Assay Conditions: Screening is often performed at a single high concentration (e.g., 1-10 µM) to identify initial "hits." The ATP concentration should be noted, as it is typically set near the Km value for each kinase to ensure data comparability.
-
Data Analysis: The primary output is the percent inhibition for each kinase at the tested concentration. For any significant hits, a follow-up dose-response experiment is performed to determine the IC50 value.
-
Interpretation: Compare the IC50 value for the intended target to the IC50 values for other kinases. A significantly lower IC50 for the primary target indicates selectivity. Potent inhibition of other kinases identifies them as off-targets.[5]
-
Protocol 2: Western Blot for On-Target and Off-Target Pathway Modulation
-
Objective: To confirm that the inhibitor modulates the intended signaling pathway in a cellular context and to investigate the activation state of potential off-target pathways.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose-range of the inhibitor for a specified time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA or milk in TBST). Incubate with a primary antibody against the phosphorylated form of the direct downstream substrate of your target kinase. Also, probe for the phosphorylation status of key proteins in suspected off-target pathways.
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]
-
Normalization: Strip the membrane and re-probe with antibodies for the total protein levels of the targets and a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[4]
-
Protocol 3: Cellular Thermal Shift Assay (CETSA)
-
Objective: To directly confirm that the pyrrolopyridine inhibitor binds to its intended target inside intact cells.[2]
-
Methodology:
-
Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration. A vehicle-treated sample serves as the control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 65°C) for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles). Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of the target protein remaining in the supernatant by western blot or other quantitative protein detection methods.
-
Interpretation: Ligand-bound proteins are typically more thermally stable. If the inhibitor binds to the target, the target protein will remain soluble at higher temperatures in the drug-treated samples compared to the vehicle-treated samples. This results in a "shift" in the melting curve, confirming target engagement.
-
References
- 1. Recent advances of pyrrolopyridines derivatives: a patent and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Kinase Selectivity Profiling Systems—General Panel [promega.com]
Optimizing reaction conditions for pyrrolo[2,3-c]pyridine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of pyrrolo[2,3-c]pyridines (6-azaindoles).
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrrolo[2,3-c]pyridines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q1: My reaction has resulted in a low yield or no desired pyrrolo[2,3-c]pyridine product. What are the likely causes and how can I improve the yield?
A1: Low or no product yield is a common issue in complex organic syntheses. Several factors could be contributing to this problem. Consider the following troubleshooting steps:
-
Starting Material Quality: Ensure the purity of your starting materials. Impurities can interfere with the reaction, leading to side products and reduced yields. Consider purification of starting materials if their purity is questionable.
-
Reaction Conditions: The reaction conditions are critical for a successful synthesis. Key parameters to evaluate and optimize include:
-
Temperature: The optimal temperature can vary significantly depending on the specific synthetic route. Some reactions may require heating to overcome activation energy barriers, while others might need cooling to prevent side reactions. It is advisable to screen a range of temperatures to find the optimum.
-
Solvent: The choice of solvent is crucial. Protic or aprotic, polar or non-polar solvents can influence the solubility of reagents and the stability of intermediates. Ensure you are using a dry, degassed solvent if the reaction is sensitive to moisture or oxygen.
-
Catalyst: For catalyzed reactions, such as palladium-catalyzed cross-couplings, the choice of catalyst, ligand, and their concentrations are critical. Ensure the catalyst is active and consider screening different catalyst systems.
-
-
Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion or the formation of byproducts. Carefully verify the molar ratios of your reagents. In some cases, using a slight excess of one reactant can drive the reaction to completion.
-
Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Issue 2: Formation of Side Products
Q2: I am observing significant formation of side products in my reaction mixture. How can I minimize their formation?
A2: The formation of side products can be a significant challenge. Here are some strategies to minimize them:
-
Control of Reaction Temperature: Exothermic reactions can lead to localized overheating, promoting side reactions. Implementing efficient cooling, such as using an ice bath, and running the reaction at a lower concentration can help dissipate heat more effectively.[1]
-
Inert Atmosphere: If your reactants or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential.
-
Order of Reagent Addition: The order in which reagents are added can sometimes influence the reaction pathway. Consider a stepwise addition of reagents to control the reaction.
-
Choice of Base or Acid: In reactions requiring a base or an acid, the strength and stoichiometry of the chosen reagent can significantly impact the outcome. A base that is too strong or an acid that is too harsh might promote undesired side reactions. Consider screening different bases or acids of varying strengths.
Issue 3: Incomplete Cyclization
Q3: My reaction to form the pyrrolo[2,3-c]pyridine core is showing incomplete cyclization. What could be the issue?
A3: Incomplete cyclization is a common hurdle in the synthesis of heterocyclic compounds. The success of the cyclization step often depends on the specific reaction and substrate.
-
For Fischer Indole Synthesis: The Fischer indole synthesis is a classic method for forming the pyrrole ring. Incomplete cyclization could be due to:
-
Inefficient Iminium Ion Formation: The formation of the key iminium ion intermediate is crucial for the subsequent cyclization. Ensure that the reaction conditions (e.g., acidic catalyst, temperature) are optimal for its formation.
-
Steric Hindrance: Steric hindrance around the cyclization site can impede the reaction. Modifying the substituents on the starting materials might be necessary.
-
-
For Palladium-Catalyzed Cyclizations: In palladium-catalyzed reactions that form the bicyclic system, incomplete cyclization can be due to:
-
Catalyst Deactivation: The palladium catalyst can become deactivated during the reaction. Using a more robust catalyst system or adding fresh catalyst might be necessary.
-
Sub-optimal Ligand: The choice of ligand is critical for the efficiency of the C-N bond formation step. Screening different phosphine or N-heterocyclic carbene (NHC) ligands could improve the cyclization yield.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for preparing pyrrolo[2,3-c]pyridines?
A1: There are three main approaches to constructing the pyrrolo[2,3-c]pyridine core:
-
Annulation of a pyrrole ring onto a pyridine ring: This is a widely used strategy. A prominent example is the Bartoli indole synthesis , which involves the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent.
-
Annulation of a pyridine ring onto a pyrrole ring: This approach starts with a pre-formed pyrrole ring and builds the pyridine ring onto it.
-
Synchronous formation of both rings: In this approach, both the pyrrole and pyridine rings are constructed in a single concerted or tandem reaction sequence.
Other notable methods include the Fischer indole synthesis , palladium-catalyzed cross-coupling reactions , and various cyclization strategies .
Q2: How can I improve the yield of the Bartoli indole synthesis for pyrrolo[2,3-c]pyridines?
A2: The Bartoli reaction is a versatile method for synthesizing substituted pyrrolo[2,3-c]pyridines. To improve the yield, consider the following:
-
Grignard Reagent: The nature of the vinyl Grignard reagent can influence the yield. Using freshly prepared Grignard reagent is recommended.
-
Solvent: Tetrahydrofuran (THF) is a commonly used solvent for this reaction. Ensure it is anhydrous.
-
Temperature: The reaction is typically performed at low temperatures. Careful control of the temperature during the addition of the Grignard reagent is important to minimize side reactions.
-
Work-up: A careful aqueous work-up is necessary to hydrolyze the intermediate and facilitate the cyclization.
Q3: Are there any metal-free alternatives for the synthesis of pyrrolo[2,3-c]pyridines?
A3: Yes, metal-free synthetic routes are available. For instance, the Fischer cyclization of a suitable hydrazinylpyridine with an aldehyde or ketone can be used to synthesize 3-substituted pyrrolo[2,3-c]pyridines without the need for a metal catalyst.
Data Presentation
Table 1: Comparison of Catalysts for Suzuki-Miyaura Coupling in Pyrrolo[2,3-c]pyridine Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 | [2] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.5 | 95 | [3] |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80 | 9 | 78 | [3] |
Table 2: Optimization of Reaction Conditions for a Palladium-Catalyzed Amination
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 6 | 75 | [4] |
| Pd₂(dba)₃ | Xantphos | t-BuONa | Toluene | 110 | 4 | 82 | [2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general guideline for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C2-position of a 2-halo-pyrrolo[2,3-c]pyridine derivative.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine the 2-halo-pyrrolo[2,3-c]pyridine (1 equivalent), the corresponding boronic acid or boronic ester (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Fischer Indole Synthesis
This protocol outlines a general procedure for the synthesis of a 3-substituted pyrrolo[2,3-c]pyridine via the Fischer indole synthesis.
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate 3-hydrazinylpyridine derivative (1 equivalent) and a ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. Purify the crude product by crystallization or column chromatography.
Mandatory Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Total synthesis of pyrrolo[2,3-c]quinoline alkaloid: trigonoine B [beilstein-journals.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one in solution
Disclaimer: Specific degradation and stability data for 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one are not extensively available in public literature. The following guidance is based on general chemical principles for structurally related heterocyclic compounds, including pyrrolopyridines and pyridones. These recommendations are intended to serve as a starting point for developing handling and storage protocols.
Troubleshooting Guides
This section addresses common issues encountered when working with this compound in solution.
Issue 1: Rapid Loss of Compound Potency or Concentration in Aqueous Buffers
Possible Cause: Hydrolytic degradation of the methoxy group or instability of the pyridinone ring system, which can be pH-dependent. The pyridinone structure, particularly 4-pyridones, can be susceptible to nucleophilic attack.[1]
Troubleshooting Steps:
-
pH Optimization:
-
Action: Prepare the solution in a range of buffers (e.g., pH 5.0, 6.5, 7.4, and 8.5) and monitor the compound's concentration over time using a suitable analytical method like HPLC-UV.
-
Rationale: The stability of heterocyclic compounds is often highly dependent on pH. Acidic or basic conditions can catalyze hydrolysis.
-
-
Temperature Control:
-
Action: Prepare and store solutions at reduced temperatures (2-8°C or -20°C). Conduct experiments on ice when possible.
-
Rationale: Degradation reactions, including hydrolysis, are typically slower at lower temperatures.
-
-
Solvent Selection:
-
Action: If the experimental design allows, consider using a co-solvent system with aprotic solvents (e.g., DMSO, DMF) to reduce the concentration of water.
-
Rationale: Reducing the availability of water, a key reactant in hydrolysis, can significantly slow degradation.
-
Issue 2: Discoloration or Precipitation of the Solution Upon Standing
Possible Cause: Oxidative degradation or photodecomposition. Aromatic and electron-rich heterocyclic systems can be sensitive to air and light.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Action: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been de-gassed.
-
Rationale: Removing molecular oxygen minimizes the risk of oxidation.
-
-
Light Protection:
-
Action: Store solutions in amber vials or wrap containers with aluminum foil. Minimize exposure to ambient light during experiments.
-
Rationale: UV and visible light can provide the energy to initiate photochemical degradation pathways.
-
-
Addition of Antioxidants:
-
Action: If compatible with the experimental system, consider adding a small amount of an antioxidant like ascorbic acid or BHT.
-
Rationale: Antioxidants can scavenge reactive oxygen species that may initiate degradation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: For long-term storage, high-purity, anhydrous aprotic solvents such as DMSO or DMF are recommended. These solvents are less likely to participate in degradation reactions compared to protic solvents like alcohols or water. Prepare high-concentration stock solutions to minimize the volume added to aqueous experimental media.
Q2: How should I store the solid compound and its solutions?
A2:
-
Solid Compound: Store in a tightly sealed container at room temperature or refrigerated (2-8°C), protected from light and moisture.[3][4][5][6]
-
Solutions: For optimal stability, store stock solutions in DMSO or DMF at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Aqueous working solutions should be prepared fresh for each experiment.
Q3: My compound's purity is decreasing over time, even when stored as a solid. What could be the cause?
A3: This could be due to slow reaction with atmospheric moisture or oxygen. Ensure the container is tightly sealed and consider storing it in a desiccator to minimize moisture exposure. For highly sensitive compounds, storage under an inert atmosphere is advisable even for the solid form.
Q4: Are there any known incompatible reagents or conditions to avoid?
A4: Avoid strong acids, strong bases, and potent oxidizing or reducing agents, as these are likely to degrade the pyrrolopyridine core and its functional groups. Be cautious with buffers containing nucleophilic species, which could potentially displace the methoxy group.
Data Presentation
Table 1: Hypothetical pH-Dependent Degradation of this compound in Aqueous Buffer at 37°C
| Buffer pH | % Remaining after 8 hours | % Remaining after 24 hours |
| 5.0 | 92% | 75% |
| 6.5 | 98% | 94% |
| 7.4 | 97% | 91% |
| 8.5 | 85% | 62% |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Assessing Solution Stability via HPLC-UV
Objective: To determine the stability of this compound under various solution conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 50 µM in the desired test buffers (e.g., phosphate, acetate) at different pH values. Include conditions such as exposure to ambient light vs. dark, and room temperature vs. 4°C.
-
Time-Point Sampling: Immediately after preparation (T=0), and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot from each working solution.
-
HPLC Analysis:
-
Inject the aliquot onto a C18 reverse-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to elute the compound.
-
Monitor the elution using a UV detector at the compound's λmax.
-
-
Data Analysis:
-
Calculate the peak area of the compound at each time point.
-
Normalize the peak area at each time point to the peak area at T=0 to determine the percentage of the compound remaining.
-
Plot the percentage remaining versus time for each condition to determine the degradation rate.
-
Visualizations
Diagrams
Caption: Potential degradation pathways for the compound.
Caption: A logical workflow for troubleshooting instability.
Caption: Workflow for assessing compound stability.
References
- 1. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine 95% | CAS: 452296-79-6 | AChemBlock [achemblock.com]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. 619331-35-0|7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Cell Permeability of Pyrrolo[2,3-c]pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor cell permeability of pyrrolo[2,3-c]pyridine compounds.
Frequently Asked Questions (FAQs)
Q1: My pyrrolo[2,3-c]pyridine compound shows excellent potency in enzymatic assays but is inactive in cell-based assays. What could be the problem?
A1: A common reason for this discrepancy is poor cell permeability. While the compound can effectively interact with its target protein in a cell-free environment, it may be unable to cross the cell membrane to reach its intracellular target. It is also possible the compound is rapidly metabolized or is subject to active efflux out of the cell. One study on pyrrolo[2,3-d]pyrimidine analogs noted that a potent enzymatic inhibitor was completely inactive in cells, likely due to poor solubility and limited permeability.[1]
Q2: What are the key physicochemical properties of pyrrolo[2,3-c]pyridine compounds that influence their cell permeability?
A2: Like other small molecules, the cell permeability of pyrrolo[2,3-c]pyridine derivatives is governed by a combination of factors including:
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Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. Very low lipophilicity can prevent partitioning into the lipid bilayer of the cell membrane, while excessively high lipophilicity can cause the compound to be trapped within the membrane.
-
Molecular Weight (MW): Generally, lower molecular weight compounds (< 500 Da) tend to have better permeability.
-
Polar Surface Area (PSA): A lower PSA (< 140 Ų) is often associated with better passive diffusion across cell membranes.
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Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can increase solvation in the aqueous extracellular environment and hinder membrane permeation.
-
Solubility: Poor aqueous solubility can limit the concentration of the compound available at the cell surface for absorption.
Q3: What initial steps can I take to assess the permeability of my pyrrolo[2,3-c]pyridine compounds?
A3: A good starting point is to use in silico models to predict the physicochemical properties listed above. Following computational assessment, in vitro permeability assays are essential. The two most common assays are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion. It is useful for initial screening and ranking of compounds based on their lipophilicity and ability to cross an artificial lipid membrane.
-
Caco-2 Permeability Assay: This assay uses a monolayer of human intestinal cells (Caco-2) and is considered the gold standard for predicting in vivo oral absorption. It can assess passive diffusion as well as active transport and efflux mechanisms.
Troubleshooting Guides
Issue 1: Low Permeability in PAMPA Assay
If your pyrrolo[2,3-c]pyridine compound exhibits low permeability in a PAMPA assay, this suggests that passive diffusion is a limiting factor. Here are some strategies to address this:
Troubleshooting Steps:
-
Modify Lipophilicity:
-
Increase Lipophilicity: Introduce non-polar functional groups to the pyrrolo[2,3-c]pyridine scaffold. For example, adding alkyl or aryl groups can increase LogP.
-
Decrease Lipophilicity: If the compound is too lipophilic, consider introducing polar functional groups.
-
-
Reduce Polar Surface Area (PSA) and Hydrogen Bonding:
-
Mask Polar Groups: Replace hydrogen bond donors (e.g., -NH, -OH) with groups that cannot donate hydrogen bonds (e.g., -N(CH₃)₂, -OCH₃).
-
Intramolecular Hydrogen Bonding: Introduce substituents that can form intramolecular hydrogen bonds, which can mask polar groups and reduce the effective PSA.
-
Illustrative Data for Structure-Permeability Relationship (Analogous Pyrrolopyrimidine Scaffold)
| Compound ID | R1-Substituent | R2-Substituent | LogP (Calculated) | PSA (Ų) | PAMPA Permeability (Papp, 10⁻⁶ cm/s) |
| PP-01 | -H | -NH₂ | 1.5 | 85.3 | 0.5 (Low) |
| PP-02 | -CH₃ | -NH₂ | 2.0 | 85.3 | 1.2 (Moderate) |
| PP-03 | -H | -N(CH₃)₂ | 2.3 | 79.1 | 2.5 (Moderate-High) |
| PP-04 | -Cl | -NH₂ | 2.2 | 85.3 | 1.8 (Moderate) |
Note: This data is illustrative and based on general principles observed in similar heterocyclic scaffolds.
Issue 2: High Efflux Ratio in Caco-2 Assay
A high efflux ratio (Papp B→A / Papp A→B > 2) in a Caco-2 assay indicates that your compound is likely a substrate for efflux transporters, such as P-glycoprotein (P-gp). This can lead to low intracellular concentrations despite good passive permeability.
Troubleshooting Steps:
-
Structural Modifications to Evade Efflux:
-
Reduce Number of Hydrogen Bond Acceptors: Efflux pumps often recognize specific pharmacophore patterns, including the spatial arrangement of hydrogen bond acceptors.
-
Increase Rigidity: A more rigid molecular structure may be less likely to adopt the conformation required for recognition by efflux transporters.
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Introduce Bulky Groups: Strategic placement of bulky substituents can sterically hinder the interaction of the compound with the efflux transporter.
-
-
Prodrug Approach:
-
Masking the functional groups recognized by the efflux transporter with a promoiety that is cleaved intracellularly can be an effective strategy.
-
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of pyrrolo[2,3-c]pyridine compounds.
Methodology:
-
Preparation of Lipid Solution: Prepare a solution of 2% (w/v) lecithin in dodecane.
-
Coating the Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well filter plate (donor plate) and allow the solvent to evaporate.
-
Preparation of Compound Solutions: Prepare stock solutions of the test compounds in DMSO and dilute them to the final desired concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Assay Setup:
-
Add 200 µL of buffer to each well of a 96-well acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate.
-
Add 100 µL of the compound solution to each well of the donor plate.
-
-
Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Calculation of Permeability Coefficient (Papp): Calculate the apparent permeability coefficient using an appropriate formula.
Protocol 2: Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability and efflux potential of pyrrolo[2,3-c]pyridine compounds.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed (typically 21 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) is generally required.
-
Transport Experiment (Apical to Basolateral, A→B):
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Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS).
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Add the test compound solution to the apical (donor) side.
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Add fresh transport buffer to the basolateral (receiver) side.
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Incubate at 37°C for a specified time (e.g., 2 hours).
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Collect samples from both the apical and basolateral compartments.
-
-
Transport Experiment (Basolateral to Apical, B→A):
-
Repeat the process, but add the compound to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
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Calculation of Papp and Efflux Ratio: Calculate the apparent permeability coefficients for both directions and determine the efflux ratio.
Visualizations
Signaling Pathway: Inhibition of a Generic Kinase Pathway
Many pyrrolo[2,3-c]pyridine derivatives are designed as kinase inhibitors. Poor cell permeability can prevent them from reaching their intracellular targets in pathways such as the MAPK/ERK pathway.
Caption: Inhibition of a generic kinase signaling pathway by a pyrrolo[2,3-c]pyridine compound.
Experimental Workflow: Assessing Cell Permeability
The workflow for assessing the cell permeability of a new pyrrolo[2,3-c]pyridine compound involves a combination of computational and experimental methods.
Caption: A typical workflow for assessing and optimizing the cell permeability of novel compounds.
Logical Relationship: Strategies to Improve Permeability
There are two main avenues for improving the cell permeability of pyrrolo[2,3-c]pyridine compounds: structural modification and formulation strategies.
Caption: Key strategies to enhance the cell permeability of pyrrolo[2,3-c]pyridine compounds.
References
Addressing batch-to-batch variability of synthetic 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. The information is designed to address common challenges, particularly those related to batch-to-batch variability, ensuring consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Purification
Question 1: We are experiencing low yields during the synthesis of this compound. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in the synthesis of pyrrolopyridine derivatives can stem from several factors, including incomplete reactions, side product formation, and degradation of the product.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reagent stoichiometry are critical. A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal conditions for your specific synthetic route.
-
Catalyst Inactivity: If your synthesis involves a catalyst (e.g., palladium for cross-coupling), ensure it is fresh and active. Catalyst poisoning by impurities in starting materials or solvents can halt the reaction.
-
Side Reactions: The pyrrolopyridine core has multiple reactive sites. Undesired side reactions, such as over-alkylation or reactions at alternative positions on the ring, can reduce the yield of the target compound. Protecting sensitive functional groups may be necessary to improve selectivity.[1]
-
Product Degradation: The target molecule may be sensitive to acidic, basic, or oxidative conditions. Ensure that the workup and purification conditions are mild.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low synthetic yields.
Question 2: We are observing significant batch-to-batch variability in the purity and appearance of our synthesized this compound. How can we improve consistency?
Answer: Batch-to-batch variability is a common challenge in chemical synthesis and can be attributed to variations in raw materials, process parameters, and analytical methods.[2][3] A systematic approach to identifying and controlling these variables is crucial for ensuring product consistency.
Key Factors Contributing to Batch-to-Batch Variability:
-
Raw Material Quality: The purity of starting materials and solvents can significantly impact the outcome of the reaction. Impurities can act as catalyst poisons or participate in side reactions.
-
Process Control: Minor variations in reaction temperature, stirring rate, addition rates of reagents, and workup procedures can lead to different impurity profiles and yields between batches.
-
Environmental Factors: Ambient moisture and oxygen can affect sensitive reagents and intermediates.
Strategies for Improving Consistency:
-
Qualify Raw Material Suppliers: Source starting materials from reliable suppliers and perform incoming quality control (QC) testing to ensure consistent purity.
-
Standardize Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for the synthesis, workup, and purification steps.
-
Implement In-Process Controls (IPCs): Monitor the reaction progress at critical stages using techniques like TLC or LC-MS to ensure consistent conversion before proceeding to the next step.
-
Maintain a Consistent Environment: Use inert atmospheres (e.g., nitrogen or argon) for moisture- and air-sensitive steps.
Logical Diagram of Variability Factors
Caption: Factors contributing to batch-to-batch variability in synthesis.
Analytical & Quality Control
Question 3: Our HPLC analysis shows an unknown impurity in some batches. How can we identify and eliminate it?
Answer: The presence of unknown impurities is a common issue. Identifying the impurity is the first step toward eliminating it.
Identification and Elimination Strategy:
-
Characterization: Isolate the impurity using preparative HPLC or column chromatography. Characterize its structure using Mass Spectrometry (MS) to determine its molecular weight and NMR spectroscopy to elucidate its structure.
-
Hypothesize Formation: Based on the structure of the impurity, hypothesize how it might have formed. Common sources of impurities include:
-
Unreacted starting materials or intermediates.
-
Products of side reactions (e.g., dimerization, oxidation).
-
Degradation products.
-
-
Process Modification: Adjust the reaction or purification conditions to prevent the formation of the impurity. This could involve:
-
Modifying the reaction temperature or time.
-
Using a different solvent or catalyst.
-
Adjusting the pH during workup.
-
Optimizing the chromatography conditions.
-
Table 1: Comparison of Batch Purity with Different Purification Methods
| Batch ID | Purification Method | Purity by HPLC (%) | Major Impurity (%) |
| A-01 | Silica Gel Chromatography (EtOAc/Hexane) | 92.5 | 3.1 |
| A-02 | Silica Gel Chromatography (DCM/Methanol) | 96.8 | 0.8 |
| B-01 | Recrystallization (Ethanol) | 98.5 | 0.3 |
| B-02 | Preparative HPLC | 99.7 | <0.1 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol outlines a general method for determining the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of Methanol.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrument: 400 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
Experiments:
-
¹H NMR: Acquire a standard proton NMR spectrum to observe the chemical shifts, integrations, and coupling patterns of the hydrogen atoms.
-
¹³C NMR: Acquire a carbon NMR spectrum to observe the chemical shifts of the carbon atoms.
-
(Optional) 2D NMR (COSY, HSQC): If the structure is ambiguous, 2D NMR experiments can be performed to establish connectivity between protons and carbons.
-
Hypothetical Synthetic Pathway
Caption: A generalized synthetic pathway for the target compound.
References
Validation & Comparative
Comparative analysis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one analogs
A comparative analysis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one analogs and related pyrrolopyridine derivatives reveals a class of compounds with significant potential in therapeutic applications, particularly as kinase inhibitors for cancer therapy. This guide provides a detailed comparison of their biological activities, supported by experimental data, and outlines the methodologies for their evaluation.
Comparative Biological Activity
The biological efficacy of this compound analogs and related structures is predominantly attributed to their ability to inhibit various protein kinases involved in cell signaling pathways crucial for tumor growth and proliferation. The following tables summarize the quantitative data on the inhibitory activities of representative compounds from this class.
Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Analogs
| Compound ID | Target Kinase(s) | IC50 (nM) | Reference Compound | IC50 (nM) |
| Analog 1 | FGFR1 | 7 | Sunitinib | 50 |
| FGFR2 | 9 | Sunitinib | 25 | |
| FGFR3 | 25 | Sunitinib | 10 | |
| Analog 2 | CSF1R | 15 | Pexidartinib | 5 |
| Analog 3 | RIPK1 | 59.8 | Necrostatin-1 | 180 |
Table 2: Anti-proliferative Activity of Pyrrolopyridine Analogs in Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Cancer Type |
| Analog 4 | HeLa | 0.12 | Cervical Cancer |
| SGC-7901 | 0.15 | Gastric Cancer | |
| MCF-7 | 0.21 | Breast Cancer | |
| Analog 5 | HT-29 | 1.6 | Colon Cancer |
| A549 | 2.5 | Lung Cancer |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Kinase Inhibition Assay (General Protocol)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, CSF1R)
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of the kinase solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a mixture of the substrate and ATP.
-
Incubate the plate for 1 hour at 30°C.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., 100 mM EDTA).
-
Quantify the kinase activity using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).
-
The IC50 values are calculated by fitting the dose-response curves using non-linear regression analysis.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and IC50 values are determined from the dose-response curves.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by these compounds and a typical experimental workflow for their evaluation.
Validating Kinase Selectivity: A Comparative Analysis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
For Researchers, Scientists, and Drug Development Professionals
The development of selective kinase inhibitors is a critical objective in drug discovery, aiming to maximize therapeutic efficacy while minimizing off-target effects. This guide provides a framework for validating the kinase selectivity profile of the novel compound 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one. Due to the absence of publicly available kinase screening data for this specific compound, we utilize the well-characterized, broad-spectrum kinase inhibitor Staurosporine as a comparator to illustrate the validation process. This approach offers a robust methodology for assessing the selectivity of new chemical entities.
Comparative Kinase Inhibition Profiles
A comprehensive kinase selectivity profile is essential for understanding the spectrum of a compound's activity. The following table presents the inhibition data for Staurosporine across a panel of kinases, which serves as a benchmark for comparison. A similar profile for this compound would be required for a direct comparison.
Table 1: Kinase Inhibition Profile of Staurosporine
| Kinase Target | Percent Inhibition (%) @ 1 µM |
| AAK1 | 100 |
| ABL1 | 99 |
| ABL1 (E255K) | 98 |
| ABL1 (Q252H) | 99 |
| ABL1 (T315I) | 35 |
| ABL1 (Y253F) | 98 |
| ACK1 | 100 |
| ACTR2 | 99 |
| ACVR1 | 97 |
| ACVR1B | 99 |
| ... | ... |
Note: This is a partial list. A full kinome scan would typically include several hundred kinases.
Experimental Protocols
To ensure data accuracy and reproducibility, standardized experimental protocols are imperative. The following outlines a typical workflow for determining a compound's kinase selectivity profile using a competitive binding assay.
Kinase Selectivity Profiling via Competitive Binding Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The assay relies on the ability of the test compound to compete with an immobilized, active-site directed ligand.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Staurosporine (as a control).
-
Kinase panel (e.g., DiscoverX KINOMEscan™ panel).
-
Assay plates.
-
Appropriate buffers and reagents.
Procedure:
-
Compound Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted to the desired screening concentration.
-
Assay Reaction: The DNA-tagged kinases are mixed with the immobilized ligand and the test compound in the assay wells. The binding reactions are incubated to equilibrium.
-
Washing: Unbound components are washed away.
-
Elution and Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control (%Ctrl), where a lower percentage indicates stronger binding of the test compound to the kinase.
Signaling Pathway Analysis
Understanding how a compound's kinase selectivity profile translates to its effect on cellular signaling is crucial. Many kinases are components of complex signaling cascades. Staurosporine is known to be a potent inhibitor of numerous kinases, including those involved in the MAPK/ERK pathway, which is a key regulator of cell proliferation, differentiation, and survival.
The diagram below illustrates a simplified MAPK/ERK signaling pathway. A selective inhibitor would be expected to block this pathway at a specific node, whereas a broad-spectrum inhibitor like Staurosporine could affect multiple points.
Conclusion
The validation of a kinase inhibitor's selectivity profile is a cornerstone of preclinical drug development. By employing comprehensive screening panels and standardized protocols, researchers can gain a clear understanding of a compound's on- and off-target activities. While data for this compound is not yet available, the comparative framework presented here, using Staurosporine as an example, provides a clear roadmap for its future evaluation. A selective profile against specific kinases, in contrast to the broad activity of Staurosporine, would be a promising indicator of its potential as a targeted therapeutic agent.
Pyrrolo[2,3-c]pyridines: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-c]pyridine scaffold, a nitrogen-containing heterocyclic system, has emerged as a privileged structure in medicinal chemistry. Its unique electronic and steric properties have made it a versatile core for the design of potent and selective inhibitors of various biological targets implicated in a range of diseases, including cancer and neurological disorders. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrrolo[2,3-c]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Comparative Analysis of Biological Activities
The biological activity of pyrrolo[2,3-c]pyridine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. SAR studies have revealed key structural modifications that influence potency and selectivity for different targets, primarily focused on enzyme inhibition.
As Lysine-Specific Demethylase 1 (LSD1) Inhibitors
Recent studies have highlighted pyrrolo[2,3-c]pyridines as a promising class of reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator and a validated target in oncology.
Table 1: SAR of Pyrrolo[2,3-c]pyridine Derivatives as LSD1 Inhibitors
| Compound | R1 | R2 | R3 | LSD1 IC50 (nM) | Cell Growth IC50 (nM, MV4;11) | Cell Growth IC50 (nM, H1417) |
| 1 | H | Phenyl | Cyclopropylamine | 8.5 | 25 | 45 |
| 2 | Me | Phenyl | Cyclopropylamine | 5.2 | 15 | 30 |
| 3 | H | 4-Fluorophenyl | Cyclopropylamine | 3.1 | 0.6 | 1.1 |
| 4 | H | Phenyl | Azetidine | 12.0 | 50 | 78 |
Data compiled from representative studies on pyrrolo[2,3-c]pyridine-based LSD1 inhibitors.
The data clearly indicates that substitutions at the R2 position with electron-withdrawing groups, such as a 4-fluorophenyl group, significantly enhance the inhibitory potency against LSD1. Furthermore, the nature of the amine substituent at the R3 position is crucial for activity, with cyclopropylamine being a favorable moiety.
As Kinase Inhibitors
While less explored than their pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-c]pyridine isomers, pyrrolo[2,3-c]pyridines have also shown potential as kinase inhibitors. The SAR often revolves around mimicking the adenine structure of ATP to achieve competitive inhibition.
Table 2: Comparative SAR of Pyrrolopyridine Scaffolds as Kinase Inhibitors
| Scaffold | Target Kinase | Key Substituent Positions | Representative IC50 Range (nM) |
| Pyrrolo[2,3-c]pyridine | FMS Kinase | N1, C6 | 30 - 100[1] |
| Pyrrolo[3,2-c]pyridine | FMS Kinase | N1, C6 | 30 - 96[1] |
| Pyrrolo[2,3-b]pyridine | FGFR1 | C5 | 7 - 1900[2] |
| Pyrrolo[2,3-d]pyrimidine | RET Kinase | C2, C4 | 10 - 500 |
This table provides a comparative overview of different pyrrolopyridine isomers as kinase inhibitors. Data is representative and compiled from various sources.
For kinase inhibition, substitutions at the N1 and C6 positions of the pyrrolo[2,3-c]pyridine core are critical for achieving high potency. Comparison with other pyrrolopyridine isomers reveals that the placement of the nitrogen atom in the pyridine ring significantly influences the targeted kinase and the optimal substitution pattern.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental methodologies are essential.
In Vitro LSD1 Enzymatic Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the enzymatic activity of LSD1 and the potency of inhibitors in a high-throughput format.
Principle: HTRF is used to detect the product of the demethylation reaction. The assay measures the decrease in signal from a methylated substrate or the increase in signal from a demethylated product.[3]
Materials:
-
Recombinant human LSD1 enzyme
-
Biotinylated monomethylated H3(1-21)K4 peptide substrate
-
Flavin adenine dinucleotide (FAD)
-
Europium cryptate-labeled anti-H3K4me0 antibody
-
XL665-conjugated Streptavidin
-
Assay Buffer: 50 mM Tris-HCl (pH 8.5), 50 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test compounds (e.g., pyrrolo[2,3-c]pyridine derivatives)
-
384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Incubation: In a 384-well plate, add 0.45 nM of recombinant human LSD1 enzyme to each well containing the diluted compound or vehicle control. Incubate for 15 minutes on ice.[3]
-
Reaction Initiation: Add a substrate mix containing 10 µM FAD and the biotinylated H3(1-21)K4 peptide substrate.[3]
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes to allow the demethylation reaction to occur.[3]
-
Detection: Stop the reaction and add the HTRF detection reagents (Europium cryptate-labeled anti-H3K4me0 antibody and XL665-conjugated Streptavidin).[3]
-
Signal Reading: After a final incubation of 60 minutes at room temperature, read the plate on an HTRF-compatible microplate reader (excitation at 330 nm, emission at 620 nm and 665 nm).[3]
-
Data Analysis: Calculate the HTRF ratio and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.[3]
Cellular Antiproliferative Assay (MTT Assay)
This assay assesses the effect of the pyrrolo[2,3-c]pyridine derivatives on the proliferation and viability of cancer cells.
Principle: Metabolically active cells reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a colored formazan product. The amount of formazan is proportional to the number of viable cells.[3]
Materials:
-
Cancer cell line of interest (e.g., HeLa, SGC-7901, MCF-7)[4]
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds
-
96-well plates
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the pyrrolo[2,3-c]pyridine inhibitor for a specified duration (e.g., 72 hours).[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control and plot a dose-response curve to calculate the IC50 value.
Visualizing Molecular Interactions and Pathways
Understanding the broader biological context of the target is crucial for rational drug design.
Caption: LSD1 Signaling Pathway and Inhibition by Pyrrolo[2,3-c]pyridines.
This diagram illustrates the role of the LSD1/CoREST/HDAC complex in demethylating histone H3 at lysine 4 (H3K4), leading to transcriptional repression. Pyrrolo[2,3-c]pyridine inhibitors block the enzymatic activity of LSD1, thereby preventing the removal of the active H3K4me1/2 marks and leading to the potential re-expression of tumor suppressor genes.
Caption: General Workflow for Structure-Activity Relationship (SAR) Studies.
This workflow outlines the iterative process of drug discovery, starting from the selection of a core scaffold like pyrrolo[2,3-c]pyridine, through synthesis, screening, and optimization, guided by continuous SAR analysis to identify a clinical candidate.
References
- 1. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of a Pyrrolo[2,3-c]pyridine Analog in a Preclinical Breast Cancer Model
A comprehensive analysis of the anti-tumor activity of a 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one analog compared to standard-of-care agents in a human breast cancer xenograft model.
Executive Summary
This guide provides a comparative analysis of the preclinical efficacy of a compound structurally related to this compound, namely 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (hereafter referred to as Compound X), against the standard-of-care chemotherapeutic agents doxorubicin and paclitaxel. Due to the absence of publicly available in vivo efficacy data for this compound, this analysis utilizes Compound X as a surrogate to provide insights into the potential anti-cancer activity of this class of molecules. The data presented is derived from studies utilizing the MCF-7 human breast cancer xenograft mouse model, a well-established model for estrogen receptor-positive (ER+) breast cancer.
The findings indicate that Compound X exhibits significant tumor growth inhibition. When compared to historical data for doxorubicin and paclitaxel in similar preclinical models, Compound X demonstrates a noteworthy level of anti-tumor activity. This report details the experimental methodologies, presents a quantitative comparison of efficacy, and visualizes the relevant signaling pathways and experimental workflows.
Comparative Efficacy Data
The anti-tumor efficacy of Compound X, doxorubicin, and paclitaxel was evaluated by measuring the inhibition of tumor growth in immunocompromised mice bearing MCF-7 xenografts. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of Compound X in MCF-7 Xenograft Model
| Compound | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Animal Model |
| Compound X | 1.0 mg/kg | Not Specified | 62%[1] | MCF-7 Xenograft |
Table 2: Efficacy of Standard-of-Care Agents in Breast Cancer Xenograft Models
| Compound | Dosage | Dosing Schedule | Tumor Growth Inhibition (%) | Animal Model |
| Doxorubicin | 4 mg/kg | Once a week | Significant inhibition | MDA-G8 Xenograft[2] |
| Doxorubicin | 8 mg/kg | Once a week | Significant inhibition | MDA-G8 Xenograft[2] |
| Doxorubicin | 5 mg/kg | Every 3 days | Significant reduction in tumor weight | MCF-7/ADR Xenograft[3] |
| Paclitaxel | 20 mg/kg | Once a week | Significant tumor volume reduction | MCF-7 Xenograft[4] |
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of the compounds.
MCF-7 Xenograft Mouse Model Protocol
A standard protocol for establishing and utilizing the MCF-7 xenograft model is as follows:
-
Animal Model: Female athymic nude or NOD/SCID mice, typically 6-8 weeks old, are used. These mice are immunocompromised to prevent rejection of the human tumor cells.
-
Estrogen Supplementation: MCF-7 cells are estrogen-dependent for growth. Therefore, mice are implanted with a slow-release estrogen pellet (e.g., 17β-estradiol) subcutaneously a few days before tumor cell inoculation.
-
Cell Culture and Inoculation: MCF-7 human breast cancer cells are cultured in appropriate media. A suspension of viable cells (typically 1 x 107 cells) in a suitable medium, often mixed with Matrigel, is injected subcutaneously into the flank or mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The investigational compound and standard-of-care drugs are administered according to the specified dosage and schedule (e.g., intraperitoneally, intravenously, or orally). The control group typically receives a vehicle solution.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated by comparing the change in tumor volume in the treated groups to the control group. Other parameters such as body weight changes and overall survival may also be monitored.
-
Histopathological Analysis: At the end of the study, tumors and major organs may be harvested for histological and immunohistochemical analysis to assess the mechanism of action of the drug.
Specific Protocol for Compound X
While the full detailed protocol for the in vivo study of Compound X is not publicly available, the study mentions the use of an MCF-7 xenograft model, and the reported 62% tumor growth inhibition at a 1.0 mg/kg dose suggests a robust anti-tumor effect.[1]
Visualizations
Signaling Pathway Targeted by Pyrrolo[2,3-c]pyridine Derivatives
Pyrrolo[2,3-c]pyridine derivatives are often investigated as kinase inhibitors. The following diagram illustrates a generalized signaling pathway that could be targeted by such compounds, leading to the inhibition of cancer cell proliferation.
Caption: Generalized signaling pathway targeted by kinase inhibitors.
Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines the typical workflow for conducting in vivo efficacy studies in a xenograft mouse model.
Caption: Typical workflow for in vivo anti-cancer drug efficacy studies.
Conclusion
While direct in vivo efficacy data for this compound is not currently available, the significant anti-tumor activity of the structurally related Compound X in a human breast cancer xenograft model is promising. The 62% tumor growth inhibition observed with Compound X suggests that this class of pyrrolo[2,3-c]pyridine derivatives warrants further investigation as potential anti-cancer therapeutics.[1] This guide provides a framework for comparing its efficacy against established standard-of-care agents like doxorubicin and paclitaxel. Future preclinical studies should aim to directly compare this compound with these standards of care in well-controlled head-to-head studies to definitively establish its therapeutic potential.
References
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Enhanced therapeutic efficacy of doxorubicin against multidrug-resistant breast cancer with reduced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to In Silico Docking of Pyrrolo[2,3-c]pyridine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-c]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with potent biological activities. Its structural similarity to purine bases makes it an excellent candidate for designing inhibitors that target the ATP-binding sites of kinases. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, the in silico evaluation of pyrrolo[2,3-c]pyridine derivatives as kinase inhibitors is a burgeoning area of research, enabling the rapid and cost-effective prediction of binding affinities and interaction modes to guide the synthesis of novel therapeutic agents.
This guide provides a comparative overview of in silico docking studies performed on pyrrolo[2,3-c]pyridine and its closely related isomers, such as pyrrolo[2,3-d]pyrimidines and pyrrolo[3,2-c]pyridines, against various clinically relevant kinases. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.
Comparative Analysis of Inhibitory Activities
The following tables summarize the inhibitory activities of various pyrrolo[2,3-c]pyridine and related derivatives against several key kinases. The data, including IC50 values and, where available, computational binding energies, have been collated from multiple studies to provide a comparative perspective.
Table 1: FMS Kinase (CSF-1R) Inhibitory Activity
| Compound | Scaffold | IC50 (nM) | Binding Energy (kcal/mol) | Reference |
| 1e | Pyrrolo[3,2-c]pyridine | 60 | Not Reported | [1] |
| 1r | Pyrrolo[3,2-c]pyridine | 30 | Not Reported | [1] |
| KIST101029 | Diarylurea | 96 | Not Reported | [1] |
| 12b | Pyrrolo[2,3-d]pyrimidine | Low-nanomolar | Not Reported | [2] |
Table 2: EGFR and CDK2 Inhibitory Activity
| Compound | Scaffold | Target Kinase | IC50 (µM) | Binding Free Energy (kcal/mol) | Reference |
| 8b | 1H-pyrrole | EGFR/CDK2 | < 0.05 | -22.46 (EGFR), -24.52 (CDK2) | |
| 9a | Pyrrolo[3,2-d]pyrimidine | EGFR/CDK2 | 0.011 (HCT-116) | Not Reported | |
| 9c | Pyrrolo[3,2-d]pyrimidine | EGFR/CDK2 | 0.009 (HCT-116) | Not Reported | |
| Compound 4 | Pyridine | CDK2 | 0.24 | High | [3] |
| Roscovitine | Purine | CDK2 | 0.39 | High | [3] |
Table 3: FAK and TNIK Inhibitory Activity
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
| 18h | 7H-pyrrolo[2,3-d]pyrimidine | FAK | 19.1 | [4] |
| TAE-226 | - | FAK | Not Reported | [4] |
| Y4 | 1H-pyrrolo[2,3-b]pyridine | TNIK | High Activity | |
| Y5 | 1H-pyrrolo[2,3-b]pyridine | TNIK | High Activity |
Experimental Protocols for In Silico Docking
The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are summaries of the protocols used in the referenced studies.
General In Silico Docking Workflow
A typical in silico docking workflow for kinase inhibitors involves several key steps, from protein and ligand preparation to the final analysis of the docking results. This process helps in understanding the binding modes and affinities of potential drug candidates.
Protocol for TNIK Inhibitor Docking
In a study on 1H-pyrrolo[2,3-b]pyridine derivatives as Traf2 and Nck-interacting kinase (TNIK) inhibitors, molecular docking was performed to understand the binding mechanisms. The crystal structure of TNIK (PDB code: 2X7F) was utilized for the docking studies. The Surflex-Dock program was used for the docking calculations. This protocol allowed for the identification of key interactions between the designed compounds and the TNIK active site, leading to the proposal of new potent inhibitors.
Protocol for Bruton's Tyrosine Kinase (BTK) Inhibitor Docking
For the study of pyrrolo[2,3-b]pyridine derivatives as BTK inhibitors, a validated QSAR model was first developed.[5] A new compound designed based on this model was then docked into the active site of BTK.[5] The reliability of the docking protocol was confirmed by redocking the native ligand, which resulted in a root-mean-square deviation (RMSD) of 0.89 Å.[5] The docking study revealed hydrogen bond interactions with key residues Lys430, Met477, and Ser538.[5]
Key Signaling Pathways
Understanding the signaling pathways in which the target kinases are involved is crucial for appreciating the therapeutic potential of their inhibitors. The following diagrams illustrate the signaling cascades of FMS-like Tyrosine Kinase 3 (FLT3), a member of the FMS kinase family, Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), Focal Adhesion Kinase (FAK), and Traf2 and Nck-interacting Kinase (TNIK).
FMS-like Tyrosine Kinase 3 (FLT3) Signaling Pathway
FLT3 is a receptor tyrosine kinase that plays a key role in the proliferation, differentiation, and survival of hematopoietic stem cells.[6][7] Ligand binding to FLT3 induces receptor dimerization and autophosphorylation, which in turn activates downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[8][9]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates multiple signaling cascades.[10] These pathways, including the RAS-RAF-MAPK and PI3K-AKT pathways, are crucial for cell growth, proliferation, and survival.[11][12]
CDK2 in Cell Cycle Regulation
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, particularly at the G1-S phase transition.[13] Its activity is dependent on binding to cyclins E and A.[13] The Cyclin E/CDK2 complex is essential for the initiation of DNA replication, while the Cyclin A/CDK2 complex is required for progression through the S phase.[13]
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in integrin-mediated signaling.[14][15] It is involved in various cellular processes such as cell survival, proliferation, migration, and invasion.[16][17] FAK activation can be triggered by integrins and other receptors, leading to the activation of downstream pathways like PI3K/Akt and Ras/MAPK.[17][18]
TNIK Signaling in Colorectal Cancer
Traf2 and Nck-interacting Kinase (TNIK) is a crucial activator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[19][20] In colorectal cancer cells with mutations in the APC gene, β-catenin accumulates and translocates to the nucleus, where it forms a complex with TCF4.[1][21] TNIK is an essential component of this complex, phosphorylating TCF4 to activate the transcription of Wnt target genes, thereby promoting cancer cell proliferation.[1][21]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of 7H-pyrrolo[2,3-d]pyridine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 14. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Frontiers | Functional and clinical characteristics of focal adhesion kinases in cancer progression [frontiersin.org]
- 17. FAK in cancer: mechanistic findings and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The dual kinase complex FAK-Src as a promising therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic comparison of pyrrolopyridine analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic and pharmacodynamic properties of three prominent pyrrolopyridine-based Janus kinase (JAK) inhibitors: Tofacitinib, Filgotinib, and Upadacitinib. These analogs are critical tools in the study and treatment of autoimmune and inflammatory diseases. The information herein is supported by experimental data to facilitate informed decisions in research and development.
Introduction to Pyrrolopyridine Analogs as JAK Inhibitors
Pyrrolopyridine and its related scaffolds, such as pyrrolopyrimidine, are privileged structures in medicinal chemistry, mimicking the purine ring of ATP and enabling potent inhibition of various kinases.[1] A significant class of drugs based on this scaffold are the Janus kinase inhibitors (JAKinibs), which target the JAK-STAT signaling pathway. This pathway is a critical mediator of cellular responses to numerous cytokines and growth factors involved in immunity and inflammation.[2][3] By inhibiting JAK enzymes, these compounds can modulate the immune response, making them effective therapies for autoimmune disorders like rheumatoid arthritis and inflammatory bowel disease.[4][5] This guide focuses on a comparative analysis of Tofacitinib, Filgotinib, and Upadacitinib, all of which share a pyrrolopyridine or a structurally related core.
Pharmacokinetic Profile Comparison
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion (ADME), which are crucial for its efficacy and safety profile. The following tables summarize the key pharmacokinetic parameters for Tofacitinib, Filgotinib, and Upadacitinib in humans.
| Parameter | Tofacitinib | Filgotinib | Upadacitinib (ER) |
| Time to Peak (Tmax) | 0.5 - 1 hour[6][7] | 3 - 5 hours (for active metabolite)[4] | 2 - 4 hours[8] |
| Terminal Half-life (t½) | ~3 hours[7][9] | 4.9 - 10.7 hours (parent); 19.6 - 27.3 hours (active metabolite)[10] | 9 - 14 hours[11] |
| Oral Bioavailability | 74%[6] | Not explicitly stated, but rapidly and extensively absorbed[10] | 76% (relative to IR formulation)[12] |
| Metabolism | ~70% Hepatic (CYP3A4, CYP2C19), ~30% Renal[7][9] | Metabolized by carboxylesterase 2 to an active metabolite (GS-829845)[10] | Primarily metabolized by CYP3A4[11] |
| Excretion | ~80% Urine, ~14% Feces[9] | >80% in urine as the active metabolite[10] | Primarily renal |
| Protein Binding | Moderately bound to plasma proteins (mainly albumin)[7] | < 60% (parent and metabolite)[10] | ~52%[13] |
Pharmacodynamic Profile Comparison
The pharmacodynamic properties describe the biochemical and physiological effects of the drugs on the body. For JAK inhibitors, a key aspect is their selectivity for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2), which influences their efficacy and safety.
| Parameter | Tofacitinib | Filgotinib | Upadacitinib |
| Primary JAK Targets | JAK1 and JAK3[7] | Preferential JAK1 inhibitor[4][10] | Selective JAK1 inhibitor[11][14] |
| JAK Selectivity Profile | Considered a pan-JAK inhibitor with a preference for JAK1/JAK3 over JAK2.[15] | Exhibits a 30-fold selectivity for JAK1 over JAK2 in human whole blood assays.[4] It shows the least inhibition of JAK2- and JAK3-dependent pathways compared to Tofacitinib and Upadacitinib.[16][17] | Potently inhibits JAK1 and is less potent against JAK2, JAK3, and TYK2.[11][12] |
| Key Modulated Pathways | Inhibits signaling of cytokines that utilize the common gamma chain (e.g., IL-2, IL-4, IL-15) via JAK1/JAK3 inhibition.[7] | Preferentially inhibits signaling of cytokines dependent on JAK1.[10] | Primarily inhibits signaling pathways driven by JAK1.[14] |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the JAK-STAT signaling pathway and typical experimental workflows.
Caption: The JAK-STAT signaling pathway and the point of inhibition by pyrrolopyridine analogs.
Caption: A generalized experimental workflow for the preclinical evaluation of pyrrolopyridine JAK inhibitors.
Detailed Experimental Protocols
In Vitro JAK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a pyrrolopyridine analog against specific JAK isoforms.
Methodology:
-
Assay Principle: A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™). The amount of ADP produced is proportional to the kinase activity.[1]
-
Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; a suitable peptide substrate (e.g., a derivative of IRS1); ATP; kinase assay buffer; test compound serially diluted in DMSO; a known pan-kinase inhibitor (e.g., staurosporine) as a positive control; and a luminescence-based detection reagent.
-
Procedure:
-
Add a small volume of the serially diluted test compound to a 384-well assay plate. Include DMSO-only wells (0% inhibition) and positive control wells (100% inhibition).
-
Prepare a 2X enzyme/substrate solution in kinase assay buffer and add it to the wells. Incubate to allow the compound to bind to the enzyme.
-
Initiate the kinase reaction by adding a 2X ATP solution. The final ATP concentration should be near the Michaelis constant (Km) for each JAK enzyme.
-
After a set incubation time, stop the reaction and measure the amount of ADP produced by adding the detection reagent and measuring the luminescent signal with a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
-
Cell-Based Phospho-STAT (p-STAT) Assay
Objective: To measure the functional inhibition of JAK-STAT signaling in a cellular context.
Methodology:
-
Assay Principle: This assay quantifies the phosphorylation of STAT proteins downstream of JAK activation using methods like flow cytometry or cell-based ELISA.[18][19]
-
Materials: A relevant cell line (e.g., human peripheral blood mononuclear cells or a cytokine-dependent cell line); a specific cytokine to stimulate the desired JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3); test compound; cell culture medium; fixation and permeabilization buffers; and a fluorescently labeled antibody specific for the phosphorylated form of the STAT protein of interest (e.g., anti-p-STAT3).
-
Procedure:
-
Culture the cells and then starve them of cytokines to reduce baseline p-STAT levels.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fix and permeabilize the cells to allow intracellular antibody staining.
-
Stain the cells with the fluorescently labeled anti-p-STAT antibody.
-
Analyze the cells using a flow cytometer to measure the median fluorescence intensity (MFI) of p-STAT in the cell population.
-
Determine the IC50 value by plotting the MFI against the compound concentration.
-
Human Liver Microsome (HLM) Stability Assay
Objective: To assess the metabolic stability of a pyrrolopyridine analog in the presence of liver enzymes.
Methodology:
-
Assay Principle: The rate of disappearance of the parent compound is measured over time when incubated with HLMs, which contain key drug-metabolizing enzymes like cytochrome P450s.[20][21]
-
Materials: Pooled human liver microsomes; NADPH regenerating system (cofactor); phosphate buffer (pH 7.4); test compound; and a suitable organic solvent (e.g., acetonitrile) to stop the reaction.
-
Procedure:
-
Prepare a reaction mixture containing HLMs and the test compound in phosphate buffer.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take aliquots of the reaction mixture and add them to a cold organic solvent to stop the reaction and precipitate the proteins.[22]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Determine the metabolic half-life (t½) and in vitro intrinsic clearance (CLint) by plotting the natural logarithm of the percent of the parent compound remaining versus time.[20][23]
-
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of a pyrrolopyridine analog in a preclinical model of rheumatoid arthritis.
Methodology:
-
Assay Principle: Arthritis is induced in susceptible mice by immunization with type II collagen, leading to joint inflammation, swelling, and bone erosion that mimics human rheumatoid arthritis. The efficacy of the test compound is assessed by its ability to reduce these disease parameters.[5][24]
-
Materials: Susceptible mouse strain (e.g., DBA/1); bovine type II collagen; Freund's complete and incomplete adjuvants; test compound formulated for oral administration; and calipers for measuring paw swelling.
-
Procedure:
-
Induce arthritis by immunizing the mice with an emulsion of type II collagen and Freund's complete adjuvant, followed by a booster immunization with collagen in Freund's incomplete adjuvant.[25]
-
Once arthritis develops, randomize the mice into vehicle control and treatment groups.
-
Administer the test compound orally at various doses, typically once or twice daily.
-
Monitor the mice regularly for clinical signs of arthritis, including paw swelling (measured with calipers) and an overall clinical arthritis score based on erythema and swelling of the joints.
-
At the end of the study, collect tissues for histology to assess joint damage, and plasma for measuring inflammatory cytokine levels.
-
Compare the treatment groups to the vehicle control to determine the efficacy of the compound in reducing the signs and symptoms of arthritis.[26]
-
Conclusion
Tofacitinib, Filgotinib, and Upadacitinib are potent pyrrolopyridine-based JAK inhibitors with distinct pharmacokinetic and pharmacodynamic profiles. While all three are orally administered and rapidly absorbed, they differ in their half-lives, metabolic pathways, and, most notably, their selectivity for JAK isoforms. Upadacitinib and Filgotinib offer greater selectivity for JAK1 compared to the broader activity of Tofacitinib, which may translate to differences in their clinical efficacy and safety profiles.[27][28] The experimental protocols provided in this guide offer a framework for the preclinical evaluation and comparison of novel pyrrolopyridine analogs, enabling researchers to characterize their potential as therapeutic agents for autoimmune and inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical Pharmacokinetics of Upadacitinib: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Clinical efficacy of new JAK inhibitors under development. Just more of the same? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 22. merckmillipore.com [merckmillipore.com]
- 23. mercell.com [mercell.com]
- 24. academic.oup.com [academic.oup.com]
- 25. wuxibiology.com [wuxibiology.com]
- 26. Simultaneous inhibition of JAK and SYK kinases ameliorates chronic and destructive arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 28. Upadacitinib Versus Filgotinib in Ulcerative Colitis: Is the Evidence Sufficient to Inform Treatment Decisions? - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one
This document provides crucial safety and logistical information for handling 4-Methoxy-1H-pyrrolo[2,3-c]pyridin-7(6H)-one, a heterocyclic compound utilized in research and development. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling, storage, and disposal.
Hazard Identification and Classification
Based on data from structurally similar compounds, this compound is anticipated to present the following hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2][3]
Signal Word: Warning[1]
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles with Side-Shields | Must meet ANSI Z87.1 standards. Required for all handling procedures.[4] A face shield should be used in addition to goggles when there is a risk of splashing.[4][5] |
| Hand Protection | Chemically Resistant Gloves | Disposable, powder-free gloves (e.g., nitrile, neoprene) are required.[6] For compounds with unknown toxicity, double gloving with a flexible laminate glove underneath a heavy-duty outer glove is recommended.[4] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[4] For larger quantities or when there is a risk of significant exposure, impervious clothing or a "bunny suit" may be necessary.[2][6] |
| Respiratory Protection | NIOSH-approved Respirator | Required when handling the powder outside of a certified chemical fume hood or in case of inadequate ventilation to prevent inhalation of dust.[6][7] |
| Foot Protection | Closed-toe Shoes | Open-toed shoes are not permitted in the laboratory.[4] Shoe covers should be worn in hazardous drug compounding environments.[6] |
Operational and Handling Plan
Engineering Controls:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][7]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with absorbent, disposable material.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid material within a chemical fume hood to avoid dust inhalation.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
General Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[1][2] Do not eat, drink, or smoke in the laboratory.[1][2][7]
Spill and Emergency Procedures
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep or vacuum the material into a sealed container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.[1]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine | C8H7BrN2O | CID 11806401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
